1,3,2-Dioxaphospholan-2-ium 2-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,2-dioxaphospholan-2-ium 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3P/c3-6-4-1-2-5-6/h1-2H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRPGFHRMFKIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[P+](=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905330 | |
| Record name | 2-Oxo-1,3,2-dioxaphospholan-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-11-8 | |
| Record name | 1,3,2-Dioxaphospholane, 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxo-1,3,2-dioxaphospholan-2-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3,2-Dioxaphospholan-2-ium 2-oxide and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 1,3,2-dioxaphospholan-2-ium 2-oxide, a reactive cationic species, by focusing on the preparation of its key precursors. The synthesis of such cyclic phosphate derivatives is of significant interest in medicinal chemistry and drug development, where they can serve as versatile intermediates for the preparation of phospholipids, prodrugs, and other biologically active molecules.[1][2][3][4] This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that govern the successful synthesis of these valuable compounds.
Introduction: The Significance of Cyclic Phosphate Esters
Cyclic phosphate esters, particularly the five-membered 1,3,2-dioxaphospholane ring system, are a class of compounds with considerable utility in organic synthesis and medicinal chemistry. Their inherent ring strain makes them more reactive than their acyclic counterparts, enabling a range of chemical transformations.[5] The introduction of a positive charge on the phosphorus atom, as in the titular this compound, would further enhance this reactivity, creating a potent electrophilic phosphorylating agent. Such species are of interest for the development of novel therapeutic agents and as tools for biological investigations.[3][4] This guide will focus on the practical synthesis of key precursors that can potentially lead to this cationic species.
Synthetic Pathways to 2-Substituted-1,3,2-dioxaphospholane 2-oxides
The synthesis of the target "ium" species logically begins with the preparation of stable, neutral 2-substituted-1,3,2-dioxaphospholane 2-oxide precursors. The most common and versatile of these is 2-chloro-1,3,2-dioxaphospholane 2-oxide.
Synthesis of the Key Intermediate: 2-Chloro-1,3,2-dioxaphospholane 2-oxide
This crucial precursor can be synthesized via two primary routes, each with its own advantages and considerations.
Method A: From Phosphorus Trichloride and Ethylene Glycol with Subsequent Oxidation
This two-step method first involves the formation of 2-chloro-1,3,2-dioxaphospholane, which is then oxidized to the final product.[6][7]
Experimental Protocol: Synthesis of 2-Chloro-1,3,2-dioxaphospholane [8]
-
Materials:
-
Ethylene glycol (9.3 g)
-
Pyridine (22.0 g)
-
Phosphorus trichloride (20.62 g)
-
Anhydrous diethyl ether (50 ml)
-
-
Procedure:
-
In a reaction flask, dissolve ethylene glycol and pyridine in anhydrous diethyl ether.
-
Cool the mixture to between -16°C and -17°C with constant stirring.
-
Slowly add phosphorus trichloride to the reaction mixture.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 1.5 hours. Pyridine hydrochloride will precipitate during the reaction.
-
Isolate the ether solution of 2-chloro-1,3,2-dioxaphospholane by filtration to remove the precipitate.
-
The desired product can be further purified by simple distillation.
-
Oxidation to 2-Chloro-1,3,2-dioxaphospholane 2-oxide
The resulting 2-chloro-1,3,2-dioxaphospholane is then oxidized to the pentavalent phosphate. This can be achieved by bubbling dry oxygen through the solution of the phosphite.
Experimental Protocol: Oxidation [6][7]
-
Materials:
-
2-Chloro-1,3,2-dioxaphospholane solution from the previous step.
-
Dry oxygen gas.
-
-
Procedure:
-
Ensure the reaction setup is under a dry atmosphere.
-
Bubble dry oxygen gas through the solution of 2-chloro-1,3,2-dioxaphospholane.
-
Monitor the reaction progress (e.g., by ³¹P NMR spectroscopy) until the starting material is consumed.
-
The crude product can be purified by vacuum distillation.
-
Method B: Direct Synthesis from Phosphoryl Chloride and Ethylene Glycol
A more direct, one-pot synthesis can be achieved by reacting ethylene glycol with phosphoryl chloride (POCl₃).[9]
Experimental Protocol: Direct Synthesis [9]
-
Materials:
-
Ethylene glycol (310 g)
-
Anhydrous dichloromethane (350 g)
-
Phosphoryl chloride (770 g) dissolved in anhydrous dichloromethane (300 g)
-
-
Procedure:
-
In a 2000 mL three-necked flask, combine ethylene glycol and anhydrous dichloromethane. Cool the mixture to 0°C and stir for 30 minutes until the solution is clear.
-
Slowly add the solution of phosphoryl chloride in dichloromethane to the flask via a dropping funnel, maintaining the reaction temperature at 0°C. A large amount of HCl gas will be evolved.
-
After the addition is complete, continue stirring the reaction mixture for 12-14 hours at 0°C.
-
Remove the dichloromethane by distillation under normal pressure to obtain a pale yellow liquid.
-
Purify the crude product by vacuum distillation at 80°C to yield 2-chloro-1,3,2-dioxaphospholane 2-oxide as a colorless, transparent liquid.
-
Data Presentation: Comparison of Synthetic Routes
| Parameter | Method A (Two-Step) | Method B (One-Step) |
| Starting Materials | Ethylene glycol, PCl₃, Pyridine, O₂ | Ethylene glycol, POCl₃ |
| Key Steps | Cyclization followed by oxidation | Direct cyclization |
| Reaction Time | Longer (two separate steps) | Shorter (one-pot) |
| Yield | Generally good | Reported up to 92%[9] |
| Safety Considerations | Use of PCl₃ (highly corrosive) | Use of POCl₃ (corrosive) and evolution of HCl gas |
Visualization of Synthetic Pathways
Caption: Synthetic routes to 2-chloro-1,3,2-dioxaphospholane 2-oxide.
Synthesis of 2-Alkoxy-1,3,2-dioxaphospholane 2-oxides
These derivatives are also important and can be synthesized from 2-chloro-1,3,2-dioxaphospholane 2-oxide by reaction with an appropriate alcohol.
Experimental Protocol: Synthesis of 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
-
Materials:
-
2-Chloro-1,3,2-dioxaphospholane 2-oxide
-
Ethanol
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve 2-chloro-1,3,2-dioxaphospholane 2-oxide in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of ethanol and the non-nucleophilic base in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or NMR).
-
Filter the reaction mixture to remove the salt byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
-
Proposed Synthesis of this compound
The synthesis of the target cationic species, this compound, is not a widely documented procedure. However, based on fundamental principles of organophosphorus chemistry, a plausible synthetic route can be proposed. This would involve the generation of the cation from a stable precursor, most likely 2-chloro-1,3,2-dioxaphospholane 2-oxide, through the abstraction of the chloride anion.
Mechanistic Rationale
The phosphorus-chlorine bond in 2-chloro-1,3,2-dioxaphospholane 2-oxide is polarized, with the phosphorus atom being electrophilic. The use of a strong Lewis acid, which acts as a halide abstractor, can facilitate the departure of the chloride ion, leaving behind a positively charged phosphorus center within the five-membered ring.
Proposed Synthetic Approach
A suitable Lewis acid, such as antimony pentachloride (SbCl₅) or aluminum trichloride (AlCl₃), could be employed to abstract the chloride from 2-chloro-1,3,2-dioxaphospholane 2-oxide. The resulting product would be a salt of the this compound cation with a complex counter-anion (e.g., [SbCl₆]⁻ or [AlCl₄]⁻).
Hypothetical Experimental Protocol: Synthesis of this compound Hexachloroantimonate
-
Materials:
-
2-Chloro-1,3,2-dioxaphospholane 2-oxide
-
Antimony pentachloride (SbCl₅)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane or sulfur dioxide)
-
-
Procedure (handle with extreme caution under inert atmosphere):
-
In a scrupulously dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-1,3,2-dioxaphospholane 2-oxide in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Slowly add a stoichiometric amount of antimony pentachloride to the cooled solution with vigorous stirring.
-
A precipitate of the salt is expected to form.
-
Allow the reaction to proceed at low temperature for a defined period.
-
Isolate the solid product by filtration under inert atmosphere.
-
Wash the precipitate with a small amount of cold, anhydrous solvent.
-
Dry the product under high vacuum.
-
-
Characterization: The resulting salt should be characterized by spectroscopic methods, particularly ³¹P NMR, where a significant downfield shift of the phosphorus signal is expected due to the positive charge.
Visualization of the Proposed Synthesis
Caption: Proposed synthesis of the target cationic species.
Concluding Remarks and Future Outlook
The synthesis of 2-substituted-1,3,2-dioxaphospholane 2-oxides, particularly the 2-chloro derivative, is well-established and provides a reliable entry point into this class of compounds. While the direct synthesis of the this compound cation is not a standard procedure, the proposed method of chloride abstraction by a strong Lewis acid offers a chemically sound and logical approach. The successful synthesis and isolation of this reactive cationic species would open new avenues for the development of highly efficient phosphorylating agents and novel biologically active molecules. Further research is warranted to validate this proposed synthetic route and to explore the reactivity and potential applications of this intriguing cationic phosphorus compound in drug development and beyond.
References
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- Ningbo Inno Pharmchem Co., Ltd. (2025, March 2). 2-Chloro-1,3,2-dioxaphospholane-2-oxide: Comprehensive Overview and Applications. Retrieved from a relevant chemical supplier's website.
- Google Patents. (n.d.). Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide.
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- Aimakov, O. A., Belgara, A. B., & Nurmukhanbetova, N. N. (2017). Synthesis of 1,3,2-Dioxoazaphospholanes. Eurasian Scientific Union, 1(65), 261.
- Rautio, J., et al. (2008). Novel Cyclic Phosphate Prodrug Approach for Cytochrome P450-activated Drugs Containing an Alcohol Functionality. Journal of Medicinal Chemistry, 51(14), 4064-4070.
- Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of Medicinal Chemistry, 51(8), 2328-2345.
- Faria, M., et al. (2017). Biologic activity of cyclic and caged phosphates: a review. Journal of Applied Toxicology, 37(1), 13-22.
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Sigma-Aldrich. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide. Retrieved from .
- Li, J., & Faria, M. (2017). Biologic activity of cyclic and caged phosphates: a review. Journal of Applied Toxicology, 37(1), 13-22.
- Filo. (2025, June 19). Question: What is the reaction between ethylene glycol and phosphorus trichloride (PCl3)?
- Filo. (2025, June 19). Reaction of Ethylene Glycol with PCl3.
- Google Patents. (n.d.). WO2024079437A1 - Method of synthesis of chloro-oxo-dioxaphospholane oxides and derivates.
- Dove, A. P., & Waymouth, R. M. (2014). Synthesis and Topological Trapping of Cyclic Poly(alkylene phosphates). Macromolecules, 47(23), 8215-8223.
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ResearchGate. (n.d.). Synthetic pathways to the cyclic phosphate esters. Retrieved from .
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Thermo Fisher Scientific. (n.d.). 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95%. Retrieved from .
- Hedrick, J. L., & Waymouth, R. M. (2014). Synthesis and Topological Trapping of Cyclic Poly(alkylene phosphates).
- Binyamin, I., Meidan-Shani, S., & Ashkenazi, N. (2018). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry, 14, 2836-2844.
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ResearchGate. (n.d.). Chemical structures of 2-methoxy-1,3,2-dioxaphospholane 2-oxide (1),.... Retrieved from .
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ResearchGate. (n.d.). Formation of Poly(ethylene phosphates) in Polycondensation of H3PO4 with Ethylene Glycol. Kinetic and Mechanistic Study. Retrieved from .
- Penczek, S., et al. (1995). High molecular weight poly(2-methoxy-1,3,2-dioxaphospholane 2-oxide) by ring-opening catalysis of tertiary amines. Initiation and stepwise propagation mechanisms as studied by the stoichiometric reaction with triethylamine. Macromolecules, 28(15), 5121-5127.
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An In-Depth Technical Guide to the Structural Analysis of the 1,3,2-Dioxaphospholane 2-Oxide Core
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,2-dioxaphospholane 2-oxide scaffold is a five-membered heterocyclic system featuring a pentavalent phosphorus atom. This core structure is a cornerstone in the synthesis of a multitude of organophosphorus compounds, ranging from biologically crucial phospholipids to industrial flame retardants and agrochemicals.[1] The reactivity of this strained ring system, often leveraged through highly reactive intermediates like 2-chloro-1,3,2-dioxaphospholane 2-oxide, makes a thorough understanding of its structural and stereochemical properties paramount for predictable and efficient chemical design. This guide provides a comprehensive analysis of the key structural features of the 1,3,2-dioxaphospholane 2-oxide core, detailing the application of modern analytical techniques for its characterization. While the formal name "1,3,2-Dioxaphospholan-2-ium 2-oxide" refers to the parent cationic species, this guide will focus on the analysis of its more common and stable neutral derivatives, which serve as the primary exemplars for the elucidation of the core structure.
Foundational Chemistry: Synthesis and Properties
The 1,3,2-dioxaphospholane 2-oxide ring is typically synthesized via cyclization. The most prevalent and industrially significant method involves the reaction of ethylene glycol with a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃), often in a non-aqueous solvent like dichloromethane.[2] This reaction proceeds via the formation of a dichlorophosphate intermediate which then undergoes intramolecular cyclization, releasing hydrogen chloride as a byproduct.
An alternative two-step synthesis involves first reacting ethylene glycol with phosphorus trichloride (PCl₃) to form 2-chloro-1,3,2-dioxaphospholane (a P(III) species), followed by a subsequent oxidation step using agents like molecular oxygen or ozone to yield the final P(V) oxide.[3]
The resulting 2-chloro-1,3,2-dioxaphospholane 2-oxide is a highly reactive intermediate. The chlorine atom serves as an excellent leaving group, making the compound a powerful phosphorylating agent used in the synthesis of various phosphate esters, phospholipids, and polyphosphoesters.[1] Its high reactivity necessitates careful handling, as it reacts violently with water.[4]
Workflow: Synthesis of a Key Precursor
The following diagram outlines a common laboratory-scale synthesis for 2-chloro-1,3,2-dioxaphospholane 2-oxide, a key gateway to other derivatives.
Sources
The Cyclic Phosphate Ester: A Cornerstone of Cellular Signaling and Therapeutic Innovation
An In-depth Technical Guide on the Discovery, Chemistry, and Biological Significance of Cyclic Phosphate Esters
Authored by a Senior Application Scientist
Abstract
Cyclic phosphate esters, a unique class of organophosphorus compounds, have emerged from chemical curiosities to central players in our understanding of cellular regulation. This guide provides a comprehensive exploration of their journey, from the initial chemical syntheses to the landmark discovery of cyclic adenosine monophosphate (cAMP) and the subsequent unveiling of a diverse family of cyclic nucleotide second messengers. We will delve into the fundamental chemistry that governs their synthesis and stability, provide detailed protocols for their preparation, and illuminate the intricate signaling pathways they command. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the discovery, history, and core principles of cyclic phosphate ester chemistry and biology.
The Genesis of a Concept: Early History and Chemical Discovery
The story of cyclic phosphate esters begins not in biology, but in the realm of organic chemistry. While the precise first synthesis of a simple cyclic phosphate ester is a matter of historical nuance, early explorations into the reactions of phosphorus oxychloride and diols laid the groundwork. One of the earliest and most fundamental examples is ethylene phosphate, synthesized from the reaction of ethylene glycol with phosphorus trichloride followed by oxidation.
The true pioneers in the chemical synthesis of biologically relevant cyclic nucleotides were researchers like H. G. Khorana and A. M. Michelson. In the 1950s and 1960s, their work on polynucleotide synthesis led to the development of methods using reagents like dicyclohexylcarbodiimide (DCC) to form the phosphodiester bonds necessary for creating both linear and cyclic nucleotide structures.[1][2][3][4] Khorana's work, in particular, was instrumental in developing the chemical tools that would later be used to synthesize and study these molecules in detail.[4][5]
A Paradigm Shift in Biology: The Discovery of Cyclic AMP
The pivotal moment that thrust cyclic phosphate esters into the biological spotlight came in the 1950s through the groundbreaking work of Earl W. Sutherland and his colleagues.[6][7][8] While investigating the mechanism of hormone action, specifically how epinephrine and glucagon stimulate glycogenolysis in the liver, Sutherland's team identified a heat-stable factor that acted as an intracellular intermediary.[8][9] This "second messenger" was painstakingly isolated and, in 1958, identified as cyclic 3',5'-adenosine monophosphate (cAMP).[6] This discovery was a paradigm shift, establishing for the first time that hormones do not need to enter a cell to exert their effects but can instead rely on an intracellular signaling molecule. For this work, Sutherland was awarded the Nobel Prize in Physiology or Medicine in 1971.[7]
The Second Messenger Hypothesis
Sutherland's discovery gave rise to the "second messenger" hypothesis, a cornerstone of signal transduction. This model proposes that an extracellular signal (the "first messenger," e.g., a hormone) binds to a cell surface receptor, which in turn activates an enzyme to produce an intracellular "second messenger" (e.g., cAMP). This second messenger then diffuses within the cell to activate downstream effector proteins, such as kinases, to elicit a specific physiological response.
The Expanding Family of Cyclic Nucleotide Messengers
Following the discovery of cAMP, it became clear that it was not a unique entity but rather the first identified member of a broader class of cyclic nucleotide second messengers.
Cyclic GMP (cGMP): A Sibling in Signaling
Shortly after the characterization of cAMP, researchers began to investigate other potential cyclic nucleotides. In the early 1960s, cyclic 3',5'-guanosine monophosphate (cGMP) was discovered.[9] It was soon established that cGMP also functions as a second messenger, often with effects that oppose or are distinct from those of cAMP. The cGMP signaling pathway is famously activated by nitric oxide (NO) and plays crucial roles in processes such as smooth muscle relaxation (vasodilation) and phototransduction.
Bacterial Second Messengers: c-di-GMP and c-di-AMP
For many years, cyclic nucleotide signaling was thought to be a hallmark of eukaryotes. However, in the late 1980s, cyclic di-guanosine monophosphate (c-di-GMP) was identified in bacteria as an allosteric activator of cellulose synthase. This discovery opened up a vast new field of bacterial signaling. It is now known that c-di-GMP is a ubiquitous bacterial second messenger that regulates a wide array of processes, including biofilm formation, motility, and virulence.
Subsequently, another cyclic dinucleotide, cyclic di-adenosine monophosphate (c-di-AMP), was discovered and found to be essential for the growth of many Gram-positive bacteria. It plays a critical role in maintaining cell wall homeostasis, DNA repair, and potassium ion transport.
A Bridge to Innate Immunity: Cyclic GMP-AMP (cGAMP)
More recently, the discovery of cyclic GMP-AMP (cGAMP) has provided a crucial link between microbial infection and the innate immune response in mammals. cGAMP is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon the detection of cytosolic DNA, which is a hallmark of viral or bacterial infection. cGAMP then binds to and activates the STING (stimulator of interferon genes) protein, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines to combat the infection.
The Chemistry of Synthesis: From Laboratory Bench to Cellular Machinery
The synthesis of cyclic phosphate esters can be broadly divided into two categories: enzymatic synthesis within cells and chemical synthesis in the laboratory.
Enzymatic Synthesis: The Cyclases
In biological systems, cyclic nucleotides are synthesized by a class of enzymes known as cyclases.
-
Adenylyl and Guanylyl Cyclases: These enzymes catalyze the conversion of ATP and GTP into cAMP and cGMP, respectively, with the release of pyrophosphate. They exist in both transmembrane and soluble forms, allowing for diverse modes of regulation.
-
Diguanylate and Diadenylate Cyclases: In bacteria, c-di-GMP and c-di-AMP are synthesized by diguanylate cyclases (DGCs) and diadenylate cyclases (DACs), respectively. DGCs are characterized by a conserved GGDEF domain, while DACs possess a distinct domain architecture.
-
Cyclic GMP-AMP Synthase (cGAS): This unique enzyme synthesizes cGAMP from ATP and GTP in response to cytosolic DNA binding.
Chemical Synthesis: Crafting Cyclic Phosphate Esters in the Lab
The ability to chemically synthesize cyclic phosphate esters and their analogs has been indispensable for studying their biological functions and for developing therapeutic agents.
Early and still relevant methods for the synthesis of cyclic phosphate esters often involve the use of a phosphorylating agent with a suitable diol or nucleoside. A common and powerful phosphorylating agent is phosphorus oxychloride (POCl₃).
Experimental Protocol: General Synthesis of a Cyclic Phosphate Ester using Phosphorus Oxychloride
Causality: This protocol exemplifies a fundamental approach to forming a cyclic phosphate ester. Phosphorus oxychloride is a highly reactive phosphorylating agent. The presence of a base, such as pyridine, is crucial to neutralize the HCl gas that is evolved during the reaction, preventing acid-catalyzed side reactions and driving the reaction to completion. The dropwise addition of POCl₃ at low temperatures is a critical step to control the exothermicity of the reaction and to prevent the formation of undesired byproducts. The final hydrolysis step with aqueous pyridine is necessary to convert the intermediate phosphorodichloridate to the final cyclic phosphate.
Methodology:
-
Preparation: A solution of the diol or protected nucleoside (1 equivalent) in a dry, aprotic solvent (e.g., acetonitrile or pyridine) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.
-
Phosphorylation: A solution of phosphorus oxychloride (1.1 equivalents) in the same dry solvent is added dropwise to the stirred solution of the diol over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous pyridine solution. The solvent is then removed under reduced pressure. The residue is redissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
Purification: The crude product is purified by column chromatography on silica gel or by ion-exchange chromatography to yield the pure cyclic phosphate ester.[10][11]
The development of phosphoramidite chemistry revolutionized the synthesis of oligonucleotides and has also been adapted for the synthesis of cyclic dinucleotides like c-di-GMP and c-di-AMP. This solid-phase synthesis approach allows for the highly efficient and automated construction of these complex molecules.
Experimental Workflow: Solid-Phase Synthesis of a Cyclic Dinucleotide
Causality: The phosphoramidite method's success hinges on a cycle of four key reactions, each with a specific purpose. The detritylation step uses a mild acid to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing a hydroxyl group for the next coupling reaction. The coupling step employs an activator, like tetrazole, to create a highly reactive phosphoramidite intermediate that rapidly and efficiently forms a phosphite triester linkage. The capping step, using acetic anhydride, acetylates any unreacted 5'-hydroxyl groups, preventing the formation of deletion-mutant sequences. Finally, the oxidation step, typically with iodine and water, converts the unstable phosphite triester to a stable phosphate triester, readying the molecule for the next cycle. This self-validating system ensures high fidelity in the final product.
Caption: Overview of the cAMP signaling pathways involving PKA and Epac.
The cGMP/PKG Pathway
The cGMP signaling pathway is primarily mediated by Protein Kinase G (PKG). [12][13]
Caption: The cGAS-STING pathway for innate immune sensing of cytosolic DNA.
Analytical Techniques: Visualizing the Invisible Messengers
The discovery and characterization of cyclic phosphate esters have been intrinsically linked to the development of sensitive and specific analytical techniques.
-
Early Methods: Sutherland's initial isolation of cAMP relied on a series of chromatographic steps and enzymatic assays to confirm its identity. *[9] Radioimmunoassays (RIAs): The development of radioimmunoassays for cAMP and cGMP in the 1970s was a major breakthrough, providing a highly sensitive method for quantifying these molecules in biological samples. *[14][15][16][17][18] Mass Spectrometry: Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the identification and quantification of cyclic nucleotides, offering unparalleled specificity and sensitivity.
Therapeutic Implications and Future Directions
The profound understanding of cyclic phosphate ester signaling has paved the way for numerous therapeutic interventions.
-
Phosphodiesterase (PDE) Inhibitors: Drugs that inhibit the degradation of cAMP and cGMP by phosphodiesterases have been successfully developed for a wide range of conditions. For example, PDE5 inhibitors like sildenafil are used to treat erectile dysfunction and pulmonary hypertension, while PDE4 inhibitors are used for inflammatory diseases. *[19][14] Future Prospects: The more recently discovered cyclic dinucleotide signaling pathways in bacteria and the cGAS-STING pathway in innate immunity represent exciting new frontiers for drug discovery. Modulating these pathways could lead to novel antibiotics, vaccine adjuvants, and cancer immunotherapies.
Conclusion
The journey of cyclic phosphate esters from their origins in synthetic chemistry to their central role in biology is a testament to the power of interdisciplinary research. What began with the curiosity of organic chemists has blossomed into a field that has fundamentally reshaped our understanding of how cells communicate and respond to their environment. As we continue to unravel the complexities of these signaling networks, the humble cyclic phosphate ester is poised to remain at the forefront of biological discovery and therapeutic innovation for years to come.
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A Spectroscopic Guide to 1,3,2-Dioxaphospholan-2-ium, 2-Oxide Derivatives: Characterization and Analysis for Drug Development
Introduction: The Pivotal Role of Cyclic Phosphate Esters in Modern Synthesis
The 1,3,2-dioxaphospholane 2-oxide scaffold represents a class of five-membered cyclic phosphate esters that have garnered significant attention as versatile intermediates in organic and medicinal chemistry. Their inherent reactivity, governed by the strained ring system and the electrophilic phosphorus center, makes them powerful reagents for phosphorylation. This is particularly true for derivatives like 2-chloro-1,3,2-dioxaphospholane 2-oxide, a key building block in the synthesis of a wide array of biologically active molecules, including phospholipids, nucleolipids, and various pharmaceuticals.[1][2] Furthermore, their incorporation into polymers can impart valuable properties such as flame retardancy.[1]
Given their role as critical precursors, the unambiguous structural confirmation and purity assessment of these derivatives are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of their characterization. This guide provides an in-depth analysis of the spectroscopic data unique to 1,3,2-dioxaphospholan-2-ium, 2-oxide derivatives, offering researchers and drug development professionals a framework for interpreting spectral data and ensuring the integrity of their synthetic intermediates. The principles and protocols discussed herein are designed to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 1,3,2-dioxaphospholane 2-oxide derivatives, providing detailed information about the phosphorus center, the ethylene backbone, and substituent groups at an atomic level.[3] Both ligand-based and protein-based NMR studies are indispensable in modern drug discovery, from hit identification to lead optimization.[4][5][6][7]
³¹P NMR Spectroscopy: A Direct Window to the Phosphorus Environment
Due to the presence of the phosphorus atom (¹⁰⁰% natural abundance of the NMR-active ³¹P isotope), ³¹P NMR is the primary and most diagnostic technique for characterizing these compounds.
Expertise & Causality: The chemical shift (δ) of the ³¹P nucleus is exquisitely sensitive to its electronic environment, including the nature of the substituents attached to it and the geometry of the five-membered ring. For cyclic phosphate esters like the 1,3,2-dioxaphospholane 2-oxide system, the ³¹P resonance typically appears in a distinct region of the spectrum, downfield from the 85% H₃PO₄ standard. The exact chemical shift provides critical information about the oxidation state and coordination of the phosphorus atom. Theoretical calculations and experimental data show that factors such as ring strain, solvent effects, and the electronegativity of exocyclic substituents significantly influence the phosphorus chemical shift.[8]
Key Spectroscopic Features:
-
Chemical Shift (δ): The ³¹P chemical shifts for 1,3,2-dioxaphospholane 2-oxide derivatives generally fall within the +15 to +30 ppm range. For instance, the parent 2-chloro-1,3,2-dioxaphospholane 2-oxide shows a resonance in this region. This is distinct from the corresponding trivalent phosphite (P(III)) precursors (e.g., 2-chloro-1,3,2-dioxaphospholane), which resonate at much lower field (typically > +150 ppm).
-
Coupling: In proton-coupled ³¹P spectra, the signal will be split by the four protons on the adjacent ethylene backbone, often resulting in a complex multiplet. However, ³¹P spectra are almost universally acquired with proton decoupling (³¹P{¹H}), resulting in a sharp singlet for each unique phosphorus environment.
¹H and ¹³C NMR Spectroscopy: Elucidating the Organic Framework
¹H and ¹³C NMR spectra provide complementary information about the carbon-hydrogen framework of the molecule.
Expertise & Causality: The key diagnostic feature in these spectra is the heteronuclear coupling between phosphorus and the protons/carbons of the dioxaphospholane ring. The magnitudes of these coupling constants (J-couplings) are conformation-dependent and provide invaluable structural information. Two-bond (²JP-H, ²JP-C) and three-bond (³JP-H, ³JP-C) couplings are particularly informative.
Key Spectroscopic Features:
-
¹H NMR: The four protons on the ethylene backbone (-OCH₂CH₂O-) are chemically and magnetically equivalent in the absence of substitution on the ring. They typically appear as a multiplet in the range of 4.0-4.8 ppm . The complexity of this multiplet arises from both proton-proton (³JH-H) and proton-phosphorus (³JP-H) couplings. The ³JP-H coupling constant is typically in the range of 5-15 Hz .
-
¹³C NMR: The two equivalent carbons of the ethylene backbone typically resonate in the 60-75 ppm range. The signal is split into a doublet due to two-bond coupling with the phosphorus atom (²JP-C), with a typical coupling constant of 5-10 Hz .
| Nucleus | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) | Notes |
| ³¹P | +15 to +30 | - | Sharp singlet with ¹H decoupling. Sensitive to exocyclic substituents. |
| ¹H | 4.0 - 4.8 (-OCH₂) | ³JP-H ≈ 5-15 | Appears as a multiplet due to H-H and P-H couplings. |
| ¹³C | 60 - 75 (-OCH₂) | ²JP-C ≈ 5-10 | Appears as a doublet. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the 1,3,2-dioxaphospholane 2-oxide derivative.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Acquire spectra on a multinuclear NMR spectrometer (e.g., 400 MHz or higher).
-
³¹P NMR Acquisition:
-
Tune the probe for the ³¹P frequency.
-
Use an external standard of 85% H₃PO₄ (δ = 0.0 ppm) for chemical shift referencing.
-
Acquire the spectrum with proton decoupling. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration if quantitative analysis is needed.
-
-
¹H and ¹³C NMR Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
If necessary, acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign proton and carbon signals and observe long-range P-C couplings.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups that define the 1,3,2-dioxaphospholane 2-oxide structure.[9][10][11][12][13]
Expertise & Causality: The vibrational frequencies of bonds are determined by the bond strength and the masses of the connected atoms. The P=O (phosphoryl) bond is a strong dipole, giving rise to a very intense and characteristic absorption band. Similarly, the P-O-C and C-O bonds within the ring have distinct stretching frequencies that confirm the cyclic ester structure.
Key Spectroscopic Features:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| P=O Stretch | 1280 - 1350 | Strong, Sharp | The most prominent and diagnostic peak. Its position is sensitive to the electronegativity of substituents on phosphorus. |
| P-O-C Stretch | 1000 - 1080 | Strong | Often appears as a broad, complex band due to asymmetric and symmetric stretching modes. |
| C-O Stretch | 920 - 980 | Medium-Strong | Corresponds to the stretching of the C-O bonds within the ring. |
| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretching from the ethylene backbone. |
| P-Cl Stretch | 500 - 600 | Medium | Present in chloro-derivatives like 2-chloro-1,3,2-dioxaphospholane 2-oxide. |
Experimental Protocol: IR Analysis
-
Sample Preparation (Liquid): Place one drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Place the sample in the IR beam of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum (of the empty spectrometer or the pure salt plates/KBr pellet) must be acquired and subtracted from the sample spectrum.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. The lability of the phosphate group often dictates the fragmentation pathways observed.[14][15]
Expertise & Causality: The choice of ionization technique is critical. Electron Impact (EI) provides detailed fragmentation but may not show a molecular ion for less stable compounds. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight. The fragmentation of cyclic phosphate esters is often characterized by cleavage of the P-O bonds, ring opening, or neutral loss of small molecules.[16][17][18]
Key Spectroscopic Features:
-
Molecular Ion Peak: The presence of the molecular ion (M⁺˙ in EI) or pseudomolecular ion ([M+H]⁺, [M+Na]⁺ in ESI) is essential for confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) should be used to determine the elemental composition to within a few parts per million (ppm).
-
Characteristic Fragmentation: Common fragmentation pathways include:
-
Loss of the exocyclic substituent from the phosphorus atom.
-
Cleavage of the ethylene oxide fragment (loss of C₂H₄O).
-
Ring-opening followed by further fragmentation.
-
Formation of a metaphosphate ion (PO₃⁻, m/z 79) or a dihydrogen phosphate ion (H₂PO₄⁻, m/z 97) in negative ion mode.[16]
-
| Ion/Fragment | Description | Significance |
| [M+H]⁺ or [M+Na]⁺ | Pseudomolecular Ion (ESI) | Confirms Molecular Weight |
| [M-X]⁺ | Loss of exocyclic substituent (e.g., X=Cl) | Indicates identity of the substituent on phosphorus |
| [M-C₂H₄]⁺ | Loss of ethylene | A common pathway in cyclic systems |
| PO₃⁻ / H₂PO₄⁻ | Phosphate fragments (Negative ESI) | Highly characteristic of phosphate-containing molecules |
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For ESI, a small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Infusion: Introduce the sample into the mass spectrometer source via direct infusion using a syringe pump.
-
Data Acquisition (Full Scan): Acquire a full scan mass spectrum over an appropriate m/z range to identify the molecular ion.
-
Data Acquisition (Tandem MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Visualizing the Analytical Workflow
A systematic approach is crucial for the complete and accurate characterization of these important synthetic intermediates.
Caption: Integrated workflow for the synthesis and spectroscopic validation.
Caption: Key structural features and their spectroscopic signatures.
Conclusion
The 1,3,2-dioxaphospholan-2-ium, 2-oxide derivatives are indispensable building blocks in the development of new therapeutics and advanced materials. A thorough understanding and application of modern spectroscopic techniques are non-negotiable for ensuring the quality and identity of these reactive intermediates. By integrating the insights from ³¹P, ¹H, and ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify their molecular structure, leading to more reliable and reproducible scientific outcomes. The data and protocols presented in this guide provide a comprehensive framework for the characterization of this important class of organophosphorus compounds, upholding the principles of scientific integrity and trustworthiness in the research and development process.
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An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Chloro-1,3,2-dioxaphospholane 2-oxide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nomenclature
The query for "1,3,2-Dioxaphospholan-2-ium 2-oxide" presents a degree of chemical ambiguity. The "-ium" suffix typically denotes a cationic species. However, the stable, well-characterized, and commercially significant compound within this chemical family is 2-Chloro-1,3,2-dioxaphospholane 2-oxide . This guide will focus on this specific and highly reactive derivative, which serves as a critical building block in synthetic organic chemistry, particularly in the realms of drug development and polymer science. All data and protocols herein pertain to this chloro-derivative.
Core Molecular Profile
2-Chloro-1,3,2-dioxaphospholane 2-oxide (also known as ethylene chlorophosphate) is a cyclic phosphate ester of significant interest due to its high reactivity, which is conferred by the strained five-membered ring and the presence of an excellent leaving group (chloride). This reactivity makes it a potent phosphorylating agent.
Chemical Structure
Caption: Figure 1. Chemical Structure
Fundamental Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄ClO₃P | [1][2][3][4] |
| Molecular Weight | 142.48 g/mol | [1][2][3][4] |
| CAS Number | 6609-64-9 | [1][2][3][4] |
| Appearance | Clear, colorless liquid | [1][5] |
| IUPAC Name | 2-chloro-1,3,2λ⁵-dioxaphospholane 2-oxide | [6] |
Physicochemical Characteristics
The physical properties of 2-Chloro-1,3,2-dioxaphospholane 2-oxide are crucial for its handling, storage, and application in synthetic protocols.
| Physical Property | Value | Notes | Source(s) |
| Melting Point | 12-14 °C | The compound can solidify at standard laboratory cool room temperatures. | [1][3][4] |
| Boiling Point | 89-91 °C at 0.8 mmHg 98-99 °C at 2 mmHg | Prone to polymerization at atmospheric pressure, requiring vacuum distillation for purification. | [1][3][4][7] |
| Density | 1.55 g/mL at 25 °C | [1][3][4] | |
| Refractive Index | n20/D 1.45 | [3][4] | |
| Solubility | Miscible with water (reacts violently) and chloroform. Soluble in dichloromethane. | [2][4][5] | |
| Flash Point | > 110 °C (> 230 °F) | [3][7] |
Spectral Data for Characterization
Spectroscopic analysis is fundamental for confirming the identity and purity of 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
-
¹H NMR: The proton NMR spectrum is characterized by a multiplet corresponding to the two equivalent methylene (CH₂) groups of the ethylene glycol backbone.
-
¹³C NMR: The carbon NMR spectrum will show a single peak for the two equivalent carbon atoms in the dioxaphospholane ring.
-
³¹P NMR: The phosphorus NMR spectrum provides a distinctive signal that is highly indicative of the chemical environment of the phosphorus atom.
-
Infrared (IR) Spectroscopy: Key vibrational bands include those for P=O stretching, P-O-C stretching, and C-H stretching.[4][5] Characteristic IR bands have been reported at 3012, 2933, 1477, 1366, 1325, 1040, 924, and 858 cm⁻¹.[4][5]
Synthesis and Reactivity
General Synthesis Pathway
The synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide is typically a two-step process.[2][8] This methodology underscores the need for controlled conditions to manage the reactivity of the intermediates and the final product.
Caption: Figure 2. General Synthesis Pathway
Key Reactivity Insights
-
Hydrolysis: The compound reacts violently with water, hydrolyzing to form 2-hydroxyethyl phosphate and hydrogen chloride gas.[4][9] This reactivity necessitates handling under anhydrous conditions.
-
Phosphorylating Agent: The P-Cl bond is highly susceptible to nucleophilic attack. This makes it an excellent phosphorylating agent for alcohols and amines, a property extensively utilized in the synthesis of phospholipids and other organophosphorus compounds.[2][3]
-
Polymerization: At elevated temperatures, particularly at atmospheric pressure, the compound can undergo polymerization.[4][5] Purification should therefore be conducted under high vacuum.[4][5]
Applications in Drug Development and Research
The unique reactivity of 2-Chloro-1,3,2-dioxaphospholane 2-oxide makes it a valuable intermediate in several areas of pharmaceutical and materials science research.
-
Phospholipid Synthesis: It is a key reactant in the synthesis of phosphatidylcholines and their analogs, such as miltefosine.[3] These molecules are crucial components of cell membranes and are used in drug delivery systems like liposomes.
-
Bioconjugation: Its ability to phosphorylate substrates is being explored for bioconjugation applications, enabling the linkage of molecules to biological targets.[2]
-
Polymer Chemistry: It is used to create phosphorus-containing polymers, which often exhibit flame-retardant properties.[1][10]
-
Agrochemicals: The compound serves as an intermediate in the formulation of certain pesticides and herbicides.[1][10]
Experimental Protocols: Handling and Safety
Trustworthiness through Self-Validating Systems: The protocols outlined below are designed to ensure safety and reproducibility by accounting for the inherent reactivity of the compound.
Safe Handling and Storage Protocol
Causality behind Experimental Choices: The stringent storage and handling conditions are a direct consequence of the compound's high reactivity with moisture and its corrosive nature.
-
Storage: Store in a tightly sealed container at temperatures between -10°C and -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][3]
-
Handling: All manipulations should be carried out in a chemical fume hood.[9] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[3][9]
-
Dispensing: Use syringes or cannulas that have been thoroughly dried and purged with an inert gas to transfer the liquid.
-
Quenching and Disposal: Any residual material should be quenched slowly by adding it to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol) before disposal according to institutional guidelines.
General Phosphorylation Reaction Workflow
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Methodological & Application
Application Notes & Protocols: Leveraging 2-Chloro-1,3,2-dioxaphospholane 2-oxide for High-Efficiency Phosphorylation
Introduction: The Critical Role of Phosphorylation and Advanced Reagents
Phosphorylation, the enzymatic or chemical addition of a phosphoryl group (PO₃²⁻), is a cornerstone of biological regulation and medicinal chemistry. It governs protein function, signal transduction, and energy metabolism. In drug development, the phosphorylation of nucleoside analogs is often the rate-limiting step for their activation into therapeutic agents.[1][2] Consequently, the development of efficient, regioselective, and stable phosphorylating agents is of paramount importance.
This guide focuses on 2-chloro-1,3,2-dioxaphospholane 2-oxide (CAS 6609-64-9), a powerful cyclic phosphorylating agent. While the parent zwitterionic compound, 1,3,2-dioxaphospholan-2-ium 2-oxide, is the foundational structure, the 2-chloro derivative is the workhorse reagent used in synthesis due to its high reactivity.[3][4][5][6][7] Its strained five-membered ring structure renders the phosphorus atom highly electrophilic, facilitating rapid and efficient phosphorylation of alcohols and other nucleophiles under mild conditions. This document provides an in-depth exploration of its mechanism, applications, and detailed protocols for its use in research and development settings.
Mechanism of Action: The Basis of Enhanced Reactivity
The efficacy of 2-chloro-1,3,2-dioxaphospholane 2-oxide stems from its unique cyclic structure. The five-membered ring is strained, and the phosphorus atom is bonded to two oxygen atoms, a chlorine atom, and has a P=O double bond, making it highly susceptible to nucleophilic attack.
The reaction proceeds via a nucleophilic substitution at the phosphorus center. A nucleophile, typically an alcohol (R-OH), attacks the electrophilic phosphorus atom. This leads to the displacement of the chloride anion, a good leaving group, and the formation of a cyclic phosphate triester intermediate. This intermediate can then be hydrolyzed under controlled conditions to yield the desired monophosphate product. The entire process is highly favorable and often proceeds rapidly at low temperatures.
Caption: General mechanism of phosphorylation using 2-chloro-1,3,2-dioxaphospholane 2-oxide.
Reagent Synthesis, Properties, and Handling
Synthesis Overview
2-Chloro-1,3,2-dioxaphospholane 2-oxide is typically synthesized via the reaction of ethylene glycol with phosphorus oxychloride (POCl₃) in an anhydrous, non-protic solvent like dichloromethane.[7] The reaction is exothermic and releases HCl gas, requiring careful temperature control and an inert atmosphere.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 6609-64-9 | [4] |
| Molecular Formula | C₂H₄ClO₃P | [4] |
| Molecular Weight | 142.48 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 89 - 91 °C at 0.8 mmHg | [5] |
| Density | 1.55 g/mL at 25 °C | [5] |
| Stability | Highly reactive with water and moisture. | [4] |
Safety and Handling
-
Moisture Sensitivity: The reagent reacts violently with water, liberating toxic hydrogen chloride gas.[4] All glassware must be oven-dried, and reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Corrosivity: It is corrosive and can cause severe burns to the skin and eyes.[4] Use of appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and acid-resistant gloves, is mandatory. All manipulations should be performed within a chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4]
Applications and Experimental Protocols
This reagent is exceptionally versatile, finding use in the synthesis of agrochemicals, flame retardants, and, most notably, pharmaceuticals.[5] Its primary application in drug development is the phosphorylation of nucleosides and other alcohols to create biologically active molecules or their prodrugs.[1]
Application 1: 5'-Phosphorylation of a Nucleoside Analog
The conversion of a nucleoside to its 5'-monophosphate is often the first step in its activation pathway. This protocol provides a general method for the regioselective phosphorylation of the 5'-hydroxyl group of a protected nucleoside.
Protocol: 5'-Monophosphorylation of (Protected) Nucleoside
-
Preparation:
-
Under an inert atmosphere (Argon), add the protected nucleoside (1.0 eq) to a three-neck, oven-dried flask equipped with a magnetic stir bar.
-
Dissolve the nucleoside in anhydrous pyridine or a mixture of anhydrous dichloromethane/pyridine (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.
-
Cool the solution to -15 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
-
Reaction:
-
Slowly add 2-chloro-1,3,2-dioxaphospholane 2-oxide (1.2 eq) dropwise to the cooled, stirring solution over 10 minutes.
-
Allow the reaction to stir at -15 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
-
Quenching and Hydrolysis:
-
Once the starting material is consumed, quench the reaction by the slow addition of 1 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5) or saturated aqueous NaHCO₃ solution (5-10 eq).
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete hydrolysis of the cyclic phosphate intermediate.
-
-
Workup and Purification:
-
Reduce the solvent volume under reduced pressure.
-
Co-evaporate the residue with water several times to remove residual pyridine.
-
Purify the crude product using an appropriate method. For charged phosphate species, anion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) is highly effective. Elute with a gradient of TEAB buffer (e.g., 0.05 M to 1.0 M).
-
Combine the product-containing fractions, concentrate under reduced pressure, and lyophilize to obtain the final product as a triethylammonium salt.
-
General Experimental Workflow
The following diagram outlines the standard workflow for a phosphorylation reaction using 2-chloro-1,3,2-dioxaphospholane 2-oxide.
Caption: A typical experimental workflow for phosphorylation reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent decomposition due to moisture.[4]2. Incomplete reaction.3. Substrate instability. | 1. Ensure strictly anhydrous conditions. Use freshly opened or distilled solvents and reagent.2. Increase reaction time or slightly elevate temperature (e.g., to 0°C). Check stoichiometry.3. Use a non-nucleophilic base (e.g., proton sponge) instead of pyridine if the substrate is base-sensitive. |
| Formation of Side Products | 1. Phosphorylation at undesired positions (e.g., 2',3'-OH on ribonucleosides).2. Dimerization or oligomerization of the substrate. | 1. Employ appropriate protecting groups for other reactive hydroxyls.2. Use a more dilute reaction concentration. Ensure slow, controlled addition of the phosphorylating agent. |
| Difficult Purification | 1. Product is highly polar and water-soluble.2. Co-elution of product with salts or byproducts. | 1. Use ion-exchange chromatography, which is ideal for separating charged species.2. Ensure complete removal of pyridine before chromatography. Convert the product to a different salt form (e.g., Na⁺) if the TEAB salt is problematic for downstream applications. |
| Incomplete Hydrolysis of Cyclic Intermediate | 1. Insufficient water or inadequate pH during quench/hydrolysis step.2. Short hydrolysis time. | 1. Use a sufficient excess of aqueous buffer (e.g., 1M TEAB). Ensure the pH is neutral to slightly basic.2. Increase the stirring time at room temperature after quenching to at least 2 hours. |
References
-
Title: Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Source: PMC - NIH URL: [Link]
-
Title: Selective Phosphorylation of RNA‐ and DNA‐Nucleosides under Prebiotically Plausible Conditions. Source: Chemistry – A European Journal URL: [Link]
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Title: Prebiotic phosphorylation of nucleosides in formamide. Source: PubMed URL: [Link]
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Title: Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. Source: JACS Au - ACS Publications URL: [Link]
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Title: Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Source: PMC - NIH URL: [Link]
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Title: Organophosphates as Versatile Substrates in Organic Synthesis. Source: MDPI URL: [Link]
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Title: Phosphonic acid: preparation and applications. Source: Beilstein Journals URL: [Link]
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Title: Synthesis of 1,3,2-Dioxoazaphospholanes. Source: International Journal of Pharmacy and Technology URL: [Link]
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Title: Proposed mechanism for the formation of the dioxaphospholane,... Source: ResearchGate URL: [Link]
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Title: 1,3,2-Dioxaphospholane, 2-oxide | C2H4O3P+. Source: PubChem URL: [Link]
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The Versatile Phosphorylating Agent: Applications of 2-Chloro-1,3,2-dioxaphospholane 2-oxide in Modern Organic Synthesis
Introduction: Unveiling a Powerful Synthetic Tool
In the landscape of organic synthesis, the quest for efficient and selective methods for the introduction of phosphate moieties is of paramount importance, driven by the prevalence of organophosphorus compounds in biology, medicine, and material science. Among the arsenal of phosphorylating agents, 2-Chloro-1,3,2-dioxaphospholane 2-oxide (also known as ethylene phosphorochloridate) has emerged as a highly versatile and reactive intermediate.[1][2] Its unique structure, featuring a strained five-membered ring and a reactive P-Cl bond, makes it an exceptional precursor for the synthesis of a diverse array of complex molecules, ranging from life-saving pharmaceuticals to advanced functional polymers.[2][3] This guide provides an in-depth exploration of the applications of this reagent, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The high reactivity of 2-Chloro-1,3,2-dioxaphospholane 2-oxide stems from the inherent ring strain of the five-membered dioxaphospholane system. This strain facilitates nucleophilic attack at the phosphorus center, leading to a highly regioselective ring-opening, a characteristic that is central to its synthetic utility. This predictable reactivity allows for the construction of complex phosphate esters and their derivatives with a high degree of control.
Core Applications in Organic Synthesis
The primary application of 2-Chloro-1,3,2-dioxaphospholane 2-oxide is as a cornerstone in the synthesis of phospholipids and their mimics, which are fundamental components of cell membranes and play crucial roles in cellular signaling. Its utility also extends to the development of novel biocompatible polymers, flame retardants, and agrochemicals.[1][2]
Synthesis of Phosphatidylcholines and Related Phospholipids
The synthesis of phosphatidylcholines, a major class of phospholipids, is a hallmark application of 2-Chloro-1,3,2-dioxaphospholane 2-oxide. The general strategy involves a two-step sequence: initial phosphorylation of an alcohol followed by ring-opening of the resulting cyclic phosphate intermediate with trimethylamine.[4][5] This method provides a straightforward and efficient route to a wide variety of phosphatidylcholine derivatives.
General Reaction Scheme for Phosphatidylcholine Synthesis
Caption: General workflow for phosphatidylcholine synthesis.
This methodology has been instrumental in the synthesis of important pharmaceutical agents. A prime example is Miltefosine , an oral anti-leishmanial drug.[6][7] Although various synthetic routes to Miltefosine exist, the core strategy often involves the formation of a phosphocholine headgroup, a transformation for which 2-Chloro-1,3,2-dioxaphospholane 2-oxide is well-suited.[7][8]
Table 1: Examples of Phospholipids Synthesized using 2-Chloro-1,3,2-dioxaphospholane 2-oxide
| Target Molecule/Class | Key Features & Applications | Reference(s) |
| Miltefosine Analogs | Antiprotozoal and anticancer agents. The phosphorylcholine moiety is crucial for their biological activity. | [6][7] |
| Phosphatidylcholines | Major components of biological membranes; used in drug delivery systems such as liposomes. | [6] |
| Uridine & Adenosine Nucleolipids | Phospholipid-nucleoside conjugates with potential applications in antiviral and anticancer therapies. | [6] |
| Functionalized Phospholipids | Used for creating biocompatible surfaces and in the development of advanced drug delivery vehicles. |
Synthesis of Biocompatible Polymers: The Case of Poly(MPC)
In the realm of biomaterials, creating surfaces that resist protein adsorption and cell adhesion is a critical challenge. 2-Chloro-1,3,2-dioxaphospholane 2-oxide is a key starting material for the synthesis of 2-methacryloyloxyethyl phosphorylcholine (MPC) , a monomer that is polymerized to create highly biocompatible materials.[6][9] The resulting polymers, poly(MPC), mimic the outer surface of red blood cells and exhibit excellent blood compatibility.[10][11]
Protocol: Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)
This two-step protocol is adapted from established synthetic procedures.[9][12]
Step 1: Synthesis of the Cyclic Phosphate Intermediate
-
Reaction Setup: To a solution of 2-hydroxyethyl methacrylate (HEMA) (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 eq) as an HCl scavenger. Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add a solution of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (1.05 eq) in anhydrous THF to the cooled HEMA solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude cyclic phosphate intermediate. This intermediate is often used in the next step without further purification.
Step 2: Ring-Opening to form MPC
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in anhydrous acetonitrile in a pressure-resistant vessel.[12]
-
Addition of Trimethylamine: Cool the solution to -20 °C and add anhydrous trimethylamine (condensed as a liquid, ~1.5-2.0 eq).[12]
-
Reaction: Seal the vessel and heat the mixture to 60 °C for 16 hours.[12]
-
Isolation: Cool the vessel to -20 °C. A white solid, the MPC product, will precipitate.[12] Filter the solid under an inert atmosphere, wash with cold anhydrous acetonitrile, and dry under vacuum to yield pure MPC.
Caption: Experimental workflow for the synthesis of MPC.
Intermediate for Polyphosphoester Synthesis
2-Chloro-1,3,2-dioxaphospholane 2-oxide serves as a versatile precursor for a variety of cyclic phosphate monomers. These monomers can undergo ring-opening polymerization (ROP) to produce polyphosphoesters (PPEs), a class of biodegradable and biocompatible polymers with significant potential in drug delivery and tissue engineering.[13][14]
The synthesis of these monomers involves the esterification of 2-Chloro-1,3,2-dioxaphospholane 2-oxide with a wide range of alcohols. This allows for the introduction of various functional groups into the resulting polymer backbone, enabling the fine-tuning of properties such as degradation rate and drug loading capacity.[13]
Applications in Agrochemicals and Flame Retardants
The utility of 2-Chloro-1,3,2-dioxaphospholane 2-oxide extends to the agrochemical and material science sectors. It is used as an intermediate in the synthesis of certain pesticides and herbicides, where the phosphate group is often a key pharmacophore.[1][2] In material science, it is employed in the creation of phosphorus-containing polymers that exhibit flame-retardant properties.[1][2][15] The incorporation of phosphorus into a polymer matrix can promote char formation upon combustion, thereby inhibiting the spread of flames.
Mechanistic Considerations: The Driving Force of Reactivity
The synthetic utility of 2-Chloro-1,3,2-dioxaphospholane 2-oxide is underpinned by the high reactivity of the five-membered cyclic phosphate ester. This enhanced reactivity, compared to acyclic analogues, is attributed to ring strain. Nucleophilic attack on the phosphorus atom proceeds through a trigonal bipyramidal intermediate. The subsequent departure of the leaving group (in the initial reaction, chloride) or the ring-opening is energetically favorable as it relieves the ring strain.
In the second step of phosphatidylcholine synthesis, the nucleophilic attack of trimethylamine on one of the methylene carbons of the dioxaphospholane ring leads to the regioselective cleavage of a P-O bond, yielding the desired linear phosphocholine structure. This high regioselectivity is a key advantage of using this cyclic precursor.
Conclusion and Future Outlook
2-Chloro-1,3,2-dioxaphospholane 2-oxide is a powerful and versatile reagent in organic synthesis, providing an efficient gateway to a wide range of valuable organophosphorus compounds. Its applications in the synthesis of phospholipids, biocompatible polymers, and other functional materials underscore its importance in both academic research and industrial applications. As the demand for sophisticated, functional molecules in medicine and material science continues to grow, the development of new synthetic methodologies leveraging the unique reactivity of 2-Chloro-1,3,2-dioxaphospholane 2-oxide is expected to continue to flourish. Future research may focus on developing even more sustainable and efficient synthetic protocols and expanding the scope of its applications to new frontiers of chemical synthesis.[3]
References
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2-Chloro-1,3,2-dioxaphospholane-2-oxide: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- WANG Ling, et al. (2003). Synthesis and Characterization of 2-Chloro-2-oxo-1,3,2-dioxaphospholanes Containing Hydroxyl Group and Corresponding Phosphorylcholines. Chemical Journal of Chinese Universities, 24(6), 1034.
-
Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. (2021). National Institutes of Health. [Link]
-
Advanced Biomaterials Derived from Functional Polyphosphoesters: Synthesis, Properties, and Biomedical Applications. (2024). ACS Applied Materials & Interfaces. [Link]
-
Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites. (2024). Vietnam Journal of Chemistry. [Link]
-
Synthesis and applications of 2-methacryloyloxyethyl phosphorylcholine monomer and its polymers. (2025). ResearchGate. [Link]
-
Synthesis and characterization of 2-chloro-2-oxo-1,3,2-dioxaphospholanes containing hydroxyl group and corresponding phosphorylcholines. (2025). ResearchGate. [Link]
-
Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. (2022). MDPI. [Link]
-
Continuous multistep flow synthesis of miltefosine (1). (2021). ResearchGate. [Link]
-
Synthesis and antifungal activities of miltefosine analogs. (2013). National Institutes of Health. [Link]
- Method of synthesis of chloro-oxo-dioxaphospholane oxides and derivates. (2024).
-
Multi-Step Synthesis of Miltefosine: Integration of Flow Chemistry with Continuous Mechanochemistry. (2021). PubMed. [Link]
-
Multi‐Step Synthesis of Miltefosine: Integration of Flow Chemistry with Continuous Mechanochemistry. (2021). ResearchGate. [Link]
-
Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC) Based P(2-hydroxyethyl methacrylate) P(HEMA) Cryogel Membranes. Semantic Scholar. [Link]
- Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide.
-
Synthesis of poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions. (2021). PubMed. [Link]
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Application Notes and Protocols for Alcohol Phosphorylation using Cyclic Phosphate Esters
Introduction: A Modern Approach to Alcohol Phosphorylation
The phosphorylation of alcohols is a cornerstone transformation in organic synthesis, with profound implications in drug development, molecular biology, and materials science. The resulting phosphate esters are integral to the structure of nucleic acids, function as key metabolic intermediates, and are widely used as prodrugs to enhance the solubility and bioavailability of therapeutic agents.[1][2] Historically, the synthesis of these vital molecules has relied on reagents like phosphorus oxychloride (POCl₃), which, while effective, often suffer from over-reactivity, leading to mixtures of mono-, di-, and tri-alkylated products, and require stringent anhydrous conditions.[3][4][5]
This application note details a robust and selective protocol for the phosphorylation of primary alcohols utilizing a cyclic phosphate ester, specifically leveraging the reactivity of the 1,3,2-dioxaphospholane 2-oxide scaffold. This method offers a significant advantage by providing a pre-activated phosphorus center within a strained five-membered ring, facilitating a clean, ring-opening reaction upon nucleophilic attack by an alcohol. The protocol described herein uses the stable and commercially available precursor, 2-chloro-1,3,2-dioxaphospholane 2-oxide, which reacts with the target alcohol to generate a reactive 2-alkoxy-1,3,2-dioxaphospholane 2-oxide intermediate, which can be considered a precursor to a transient "1,3,2-Dioxaphospholan-2-ium 2-oxide" species, especially in the presence of a base. This intermediate subsequently undergoes a second nucleophilic attack to yield the desired trialkyl phosphate. This method provides greater control over the reaction and often leads to higher yields of the desired product.
Reaction Principle and Mechanism
The phosphorylation of an alcohol using a 2-substituted-1,3,2-dioxaphospholane 2-oxide proceeds via a sequential nucleophilic substitution mechanism. The key to this process is the inherent ring strain of the five-membered dioxaphospholane ring, which makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.
The overall transformation can be dissected into two main stages:
-
Formation of the Alkoxy-Dioxaphospholane Intermediate: The reaction is initiated by the nucleophilic attack of the primary alcohol on the phosphorus atom of 2-chloro-1,3,2-dioxaphospholane 2-oxide. This displacement of the chloride is typically facilitated by a tertiary amine base, such as triethylamine (TEA), which serves to neutralize the generated hydrochloric acid. This step forms a 2-alkoxy-1,3,2-dioxaphospholane 2-oxide intermediate.
-
Ring-Opening by a Second Alcohol Molecule: A second equivalent of the alcohol, activated by the base, then attacks the phosphorus center of the alkoxy-dioxaphospholane intermediate. This attack leads to the formation of a transient trigonal bipyramidal (TBP) phosphorane intermediate.[6] The strained five-membered ring is constrained to span apical and equatorial positions within this intermediate. To relieve this ring strain, the intermediate undergoes endocyclic cleavage of one of the phosphorus-oxygen bonds, resulting in the ring-opened trialkyl phosphate product.[6][7]
The base plays a crucial dual role in this mechanism: it deprotonates the alcohol to increase its nucleophilicity and scavenges the HCl produced in the first step.
Sources
- 1. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Solvent-Free Microwave Synthesis of Trialkylphosphates – Oriental Journal of Chemistry [orientjchem.org]
- 4. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 5. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Harnessing the Reactivity of 1,3,2-Dioxaphospholan-2-ium 2-oxide for Novel Nucleotide Synthesis Strategies
An Application Guide for Researchers
Abstract
The efficient formation of phosphodiester bonds is the cornerstone of synthetic nucleic acid chemistry, enabling the production of oligonucleotides for therapeutics, diagnostics, and research. While the phosphoramidite method stands as the gold standard for its high coupling efficiency, the exploration of novel phosphitylating agents continues in the quest for improved stability, reactivity, and atom economy. This guide introduces 1,3,2-Dioxaphospholan-2-ium 2-oxide, a highly reactive, five-membered cyclic phosphorus compound, as a potential reagent for nucleotide synthesis. We will delve into its chemical properties, propose a plausible reaction mechanism, and provide a detailed, albeit theoretical, protocol for its application in a model dinucleotide synthesis. This document is intended for researchers, chemists, and drug development professionals interested in advancing the frontiers of oligonucleotide synthesis.
Introduction: The Central Role of Phosphitylation in Oligonucleotide Synthesis
The chemical synthesis of DNA and RNA is a cyclical process that sequentially adds nucleotide monomers to a growing chain, typically anchored to a solid support. The critical step in each cycle is the formation of an internucleotide linkage. Modern synthesis has evolved from early phosphodiester and phosphotriester methods to the more robust H-phosphonate and, ultimately, the phosphoramidite approach, which dominates the field today.[1]
The success of the phosphoramidite method lies in the transformation of a stable P(III) phosphoramidite monomer into a highly reactive intermediate upon activation by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI).[2][3] This reactive species rapidly couples with the free 5'-hydroxyl group of the support-bound nucleoside. The resulting phosphite triester is then oxidized to the more stable P(V) phosphate triester.[4] This cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
The search for alternative phosphitylating agents is driven by the desire to reduce reagent costs, minimize side reactions, and simplify the synthesis of modified oligonucleotides. Highly reactive, small-molecule phosphorus reagents like this compound present an intriguing, though challenging, alternative to traditional phosphoramidites.
Figure 1: The standard automated cycle for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
This compound: A Profile
This compound (also known as ethylene cyclic phosphite) is a simple, five-membered heterocyclic compound containing a trivalent phosphorus atom.[5] Its strained ring structure and the electrophilic nature of the phosphorus center make it a highly reactive species, prone to nucleophilic attack and ring-opening.
Chemical Properties:
-
Molecular Formula: C₂H₄O₃P⁺[5]
-
Molecular Weight: 107.03 g/mol [5]
-
Structure: A five-membered ring composed of two oxygen atoms, two carbon atoms, and one phosphorus atom.
-
Reactivity: The key to its potential utility is the P-O bonds within the ring, which can be readily cleaved by nucleophiles such as the hydroxyl group of a nucleoside. This reactivity is analogous to that of other cyclic phosphorus reagents used in organic synthesis.[6][7]
Proposed Mechanism of Action in Nucleotide Synthesis
We propose that this compound can act as a phosphitylating agent in a two-step process. First, it reacts with the 3'-hydroxyl group of a protected nucleoside to form a reactive, ring-opened phosphite intermediate. This intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of a second nucleoside (e.g., one attached to a solid support), forming the desired dinucleoside phosphite triester linkage. This mechanism avoids the need for a separate amine-based protecting group as seen in conventional phosphoramidites.
Figure 2: Proposed reaction pathway for dinucleotide formation using this compound.
Application Protocol: A Model Synthesis of a Dithymidine Monophosphate (dTpT)
This protocol describes a proof-of-concept, solution-phase synthesis of a dithymidine monophosphate. It is a hypothetical procedure based on established principles of phosphorus chemistry and should be performed under strictly anhydrous conditions in an inert atmosphere (e.g., Argon or Nitrogen).[1]
Part A: Preparation of the Phosphitylating Reagent Precursor
The direct handling of this compound is challenging due to its high reactivity and hygroscopic nature. A more practical approach is to generate a stable precursor, such as 2-chloro-1,3,2-dioxaphospholane 2-oxide, which can be used to initiate the phosphitylation in situ.
Materials:
-
Ethylene glycol
-
Phosphorus trichloride (PCl₃)
-
Pyridine (anhydrous)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.
-
In the flask, dissolve ethylene glycol (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous diethyl ether.[8]
-
Cool the mixture to -20 °C in a cryocooler or a dry ice/acetone bath.
-
Slowly add phosphorus trichloride (1.0 eq) dropwise via the dropping funnel while maintaining the temperature below -15 °C.[8]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
The precipitated pyridine hydrochloride is removed by filtration under an inert atmosphere.
-
The filtrate is concentrated under reduced pressure to yield crude 2-chloro-1,3,2-dioxaphospholane, which should be used immediately or stored under argon at low temperature.
Part B: Coupling Reaction
Materials:
-
5'-O-Dimethoxytrityl-thymidine (5'-DMTr-dT)
-
3'-O-tert-Butyldimethylsilyl-thymidine (3'-TBDMS-dT)
-
2-chloro-1,3,2-dioxaphospholane (from Part A)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
Procedure:
-
In a flame-dried flask under argon, dissolve 5'-DMTr-dT (1.0 eq) in anhydrous acetonitrile.
-
Add DIPEA (1.1 eq) to the solution.
-
Cool the solution to 0 °C and slowly add a solution of 2-chloro-1,3,2-dioxaphospholane (1.05 eq) in anhydrous acetonitrile.
-
Stir the reaction for 30 minutes at 0 °C. This step forms the activated nucleoside phosphite intermediate.
-
In a separate flask, dissolve 3'-TBDMS-dT (1.0 eq) in anhydrous acetonitrile.
-
Add the solution of 3'-TBDMS-dT to the reaction mixture containing the activated intermediate.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The appearance of a new peak around 130-140 ppm indicates the formation of the phosphite triester.
Part C: Oxidation and Work-up
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of 0.1 M iodine in THF/water/pyridine until a persistent brown color is observed. This oxidizes the P(III) phosphite to the P(V) phosphate.[2]
-
Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the fully protected dithymidine monophosphate.
Comparative Analysis of Phosphitylation Methods
The proposed method using a dioxaphospholane derivative presents a different set of advantages and challenges compared to established chemistries.
| Feature | Phosphoramidite Method | H-Phosphonate Method | 1,3,2-Dioxaphospholane Method (Proposed) |
| Reagent Stability | Monomers are relatively stable powders, can be stored for months.[1] | H-phosphonate monomers are stable but require an activator for coupling. | Highly reactive and moisture-sensitive; likely requires in situ generation. |
| Coupling Efficiency | Excellent (>99%) in automated synthesis.[9] | Good (95-98%), but generally lower than phosphoramidite. | Theoretical; likely lower and more variable due to high reactivity and potential side reactions. |
| Activation | Requires a weak acid activator (e.g., ETT, DCI).[2] | Requires an acyl chloride or similar activator (e.g., pivaloyl chloride). | Potentially self-activating or requires a base to initiate reaction with the nucleoside. |
| Byproducts | Diisopropylammonium salt of the activator. | Stoichiometric amounts of activator-related byproducts. | Ethylene glycol derivatives and salts from the base. |
| Stereocontrol | Produces a racemic mixture of diastereomers at the phosphorus center. | Also produces a racemic mixture upon sulfurization/oxidation. | Produces a racemic mixture. |
| Versatility | The "gold standard" for DNA, RNA, and a wide range of modifications.[4] | Less common now but useful for certain backbone modifications like phosphorothioates.[4] | Untested; potentially useful for specific modifications but lacks broad validation. |
Troubleshooting and Future Perspectives
Potential Challenges:
-
Side Reactions: The high reactivity of the dioxaphospholane ring could lead to polymerization or reaction with other functional groups if not properly controlled.[10]
-
Reagent Purity: The synthesis of the 2-chloro precursor must yield a high-purity product, as impurities could significantly hinder the coupling efficiency.
-
Anhydrous Conditions: The protocol is extremely sensitive to moisture, which can hydrolyze the reagent and intermediates, leading to failed synthesis.
Future Directions:
-
Structural Modification: Derivatives of 1,3,2-dioxaphospholane with substituted backbones could be synthesized to modulate reactivity and improve stability.
-
Solid-Phase Adaptation: The protocol could be adapted for solid-phase synthesis, which would simplify purification and allow for the construction of longer oligonucleotides.
-
Synthesis of Analogs: This methodology could be explored for the synthesis of oligonucleotide analogs with modified backbones, where the ethylene glycol-derived linker remains part of the final structure.
Conclusion
This compound represents a fundamental, highly reactive P(III) structure with theoretical potential as a phosphitylating agent in nucleotide chemistry. While not a direct replacement for the well-established phosphoramidite method, exploring its chemistry could open new avenues for the synthesis of novel nucleic acid analogs. The protocols and mechanisms outlined in this guide provide a conceptual framework for researchers to begin investigating this and other related cyclic phosphorus reagents, pushing the boundaries of what is possible in the chemical synthesis of oligonucleotides.
References
-
Marra, G., Bortoluzzi, M., & Angelici, L. (2023). One-Pot Synthesis of Phosphoramidates from dibenzo[11][12]dioxaphosphepine-6-oxide. Molbank, 2023(4), M1756. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Phosphoramidates from dibenzo[11][12]dioxaphosphepine-6-oxide.
- ResearchGate. (n.d.). Synthesis of polyfluoralkylated 1,3,2-dioxaphospholane and 1,3,2-dioxaphosphorinane oxides.
-
Kumar, P., & Sharma, R. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current protocols in nucleic acid chemistry, 55(1), 3.1.1–3.1.25. [Link]
-
Gothelf, K. V. (2020). Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Aarhus University. [Link]
-
Marra, G., Bortoluzzi, M., & Angelici, L. (2023). One-Pot Synthesis of Phosphoramidates from dibenzo[11][12]dioxaphosphepine-6-oxide. Chemistry Proceedings.
- ResearchGate. (n.d.). A two step synthesis of 2-oxo-2-vinyl 1,3,2-dioxaphospholanes and -dioxaphosphorinanes.
-
Oxford Academic. (n.d.). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Nucleic Acids Research. [Link]
-
Scientific Light. (2017). Synthesis of 1,3,2-Dioxoazaphospholanes. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,2-Dioxaphospholane, 2-oxide. PubChem Compound Database. [Link]
- ResearchGate. (n.d.). Syntheses of 1,2-Oxaphospholane 2-Oxides and 1,2-Oxaphosphole 2-Oxides.
-
MDPI. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 26(16), 4958. [Link]
-
National Institutes of Health. (2021). Synthetic Strategies for Dinucleotides Synthesis. Molecules, 26(11), 3122. [Link]
-
ResearchGate. (2010). Current Protocols in Nucleic Acid Chemistry. [Link]
- ResearchGate. (n.d.).
-
Beilstein Journals. (2022). Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides. Beilstein Journal of Organic Chemistry, 18, 918-956. [Link]
- ResearchGate. (n.d.). Synthesis of 1,2-oxaphosphinane 2-oxides and 1,2-oxaphosphinine 2-oxides: δ-Phosphonolactones and δ-phosphinolactones.
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- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,2-Dioxaphospholane, 2-oxide | C2H4O3P+ | CID 6335925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: The Role of the 1,3,2-Dioxaphospholane 2-Oxide System in Advanced Flame Retardants
Abstract
The imperative to develop high-performance, halogen-free flame retardants has driven significant research into organophosphorus chemistry. Among the most versatile and reactive synthons in this field is the 1,3,2-dioxaphospholane 2-oxide ring system. This guide provides a detailed exploration of this chemical moiety, focusing on its synthesis, reaction mechanisms, and application in creating next-generation flame retardants for high-performance polymers. We will detail the synthesis of key intermediates, such as 2-Chloro-1,3,2-dioxaphospholane 2-oxide, and its subsequent conversion into reactive flame retardant monomers. The fundamental mechanisms of flame retardancy, encompassing both condensed-phase char formation and gas-phase radical quenching, will be elucidated. This document serves as a comprehensive resource for researchers in materials science and polymer chemistry, providing field-proven protocols for synthesis and standardized performance evaluation.
Introduction: The Versatility of the Cyclic Phosphate Ester Moiety
Phosphorus-containing flame retardants (PFRs) are a cornerstone of modern fire safety technology, offering an effective and more environmentally benign alternative to traditional halogenated systems.[1] Their efficacy stems from a dual-mode action: promoting the formation of a protective, insulating char layer in the solid phase and interrupting the combustion cycle by scavenging free radicals in the gas phase.[2][3]
A particularly potent and adaptable building block for creating PFRs is the five-membered cyclic phosphate ester ring, specifically the 1,3,2-dioxaphospholane 2-oxide system. While the term "1,3,2-Dioxaphospholan-2-ium 2-oxide" suggests a cationic intermediate, practical application revolves around stable, highly reactive precursors, most notably 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP) .[4] This molecule (CAS 6609-64-9) is a powerful phosphorylating agent, enabling the straightforward introduction of the flame-retardant phosphorus moiety onto other molecules or directly into polymer backbones.[5][6] Its high reactivity makes it an ideal starting point for designing both additive and reactive flame retardants tailored for specific polymer systems like epoxies, polyesters, and polyurethanes.[6][7]
This guide will provide the chemical rationale and detailed methodologies for leveraging this powerful chemical intermediate in the development and evaluation of advanced flame retardant systems.
Synthesis of Key Intermediates and Flame Retardant Monomers
The foundation of using the 1,3,2-dioxaphospholane 2-oxide system is the efficient synthesis of a reactive precursor. The most common and industrially relevant precursor is 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP).
Protocol 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP)
This protocol describes the synthesis of COP from the reaction of phosphorus trichloride with ethylene glycol, followed by oxidation.[5][8] This method is favored for its directness and use of readily available starting materials.
Causality and Experimental Choices:
-
Solvent: Anhydrous dichloromethane is used as a non-aqueous solvent to ensure the reactants are uniformly dispersed and to provide a stable reaction environment.[9] It also helps to control the reaction exotherm.
-
Temperature Control: The initial reaction is highly exothermic and releases hydrogen chloride (HCl) gas. Maintaining a low temperature (0-5 °C) is critical to prevent side reactions and control the rate of HCl evolution.[5][8]
-
Inert Atmosphere: While not always strictly necessary, conducting the first step under an inert atmosphere (e.g., nitrogen) prevents premature oxidation of the phosphite intermediate.
-
Oxidation: The second step involves the oxidation of the 2-chloro-1,3,2-dioxaphospholane intermediate to the more stable pentavalent phosphate (P=O) form using molecular oxygen.[8] This step is crucial for the final product's stability and flame-retardant activity.
Step-by-Step Methodology:
-
Reaction Setup: Equip a 2L, three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to an acid gas scrubber (e.g., a sodium hydroxide solution).
-
Initial Charge: Add 310 g (5.0 mol) of ethylene glycol and 350 mL of anhydrous dichloromethane to the flask.[9]
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Reactant Addition: Slowly add 770 g (5.6 mol) of phosphorus oxychloride (POCl₃) dropwise via the dropping funnel.[9] Alternative: A two-step process using phosphorus trichloride (PCl₃) followed by oxidation with dry oxygen is also common.[5][8]
-
Reaction: Maintain the temperature at 0-5 °C throughout the addition. A large volume of HCl gas will be evolved. After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours, or until gas evolution ceases.[9]
-
Solvent Removal: Remove the dichloromethane solvent by distillation under atmospheric pressure.
-
Purification: The resulting crude liquid is purified by vacuum distillation (approx. 89-91 °C at 0.8 mmHg) to yield pure 2-Chloro-1,3,2-dioxaphospholane 2-oxide as a clear, colorless liquid.[4]
Caption: Workflow for the synthesis of the key COP intermediate.
Protocol 2: Synthesis of a Reactive Flame Retardant Diol Monomer
This protocol demonstrates how COP can be used as a building block to create a larger, reactive monomer suitable for incorporation into polymer chains, such as polyesters or polyurethanes. Here, we describe the synthesis of a phosphonate diol by reacting COP with an excess of a diol, like 1,4-butanediol.
Causality and Experimental Choices:
-
Nucleophilic Substitution: This reaction proceeds via a nucleophilic attack of the hydroxyl group from 1,4-butanediol on the phosphorus atom of COP, displacing the chlorine atom.
-
Stoichiometry: Using an excess of the diol ensures that both ends of the resulting molecule are terminated with hydroxyl groups, creating a diol monomer.
-
HCl Scavenger: A tertiary amine like triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1,4-butanediol (2.2 molar equivalents) and triethylamine (1.1 molar equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C.
-
Reactant Addition: Slowly add a solution of COP (1.0 molar equivalent) in THF dropwise.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 18-24 hours. A white precipitate of triethylamine hydrochloride will form.
-
Workup: Filter the reaction mixture to remove the salt. Wash the filtrate with a saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diol product.
-
Purification: The product can be further purified by column chromatography if necessary.
Mechanism of Flame Retardancy
Flame retardants derived from the 1,3,2-dioxaphospholane 2-oxide system operate through a combination of condensed-phase and gas-phase actions, characteristic of phosphorus-based compounds.[2]
-
Condensed-Phase Action (Char Formation): Upon heating, the phosphorus-containing structures decompose to form phosphoric and polyphosphoric acids. These acids act as powerful catalysts for the dehydration of the polymer matrix.[7] This process extracts water molecules from the polymer backbone, promoting cross-linking and the formation of a stable, insulating layer of carbonaceous char on the material's surface. This char layer serves multiple protective functions:
-
It acts as a physical barrier, slowing the release of flammable volatile gases (the fuel for the flame).
-
It insulates the underlying polymer from the heat of the flame, slowing further degradation.
-
It prevents oxygen from reaching the polymer surface.[2]
-
-
Gas-Phase Action (Radical Quenching): Simultaneously, some phosphorus-containing fragments are volatilized into the flame. In the high-temperature environment of the flame, these fragments break down into phosphorus-containing radicals (such as PO•, PO₂•, and HPO•).[3] These species are highly effective at trapping the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction.[3] By converting these highly reactive radicals into less reactive species, the flame chemistry is interrupted, and the fire is extinguished.
Caption: Dual-action flame retardant mechanism of phosphorus compounds.
Performance Evaluation: Standardized Protocols
To quantify the effectiveness of a flame retardant, standardized testing is essential. The Limiting Oxygen Index (LOI) and UL 94 Vertical Burn tests are two of the most widely accepted methods in the industry.
Protocol 3: Limiting Oxygen Index (LOI) Test
Standard: Conforms to ASTM D2863 or ISO 4589-2.[10][11]
Principle: The LOI test determines the minimum percentage of oxygen in a flowing oxygen/nitrogen mixture that is required to sustain candle-like combustion of a vertically oriented specimen.[12][13] A higher LOI value indicates better flame resistance. Materials with an LOI greater than 21% (the approximate oxygen concentration in air) are considered flame retardant.[12]
Step-by-Step Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens of the polymer material according to the dimensions specified in the standard (e.g., 80-150 mm long, 10 mm wide, 4 mm thick). Condition the specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Apparatus Setup: Place the specimen vertically in the clamp inside the glass chimney of the LOI apparatus.
-
Gas Flow: Set an initial oxygen concentration (e.g., 25%) and a total gas flow rate as specified by the standard.
-
Ignition: Ignite the top surface of the specimen using the pilot flame. Remove the igniter once the specimen is burning smoothly.
-
Observation: Start a timer and observe the combustion behavior. Record whether the flame self-extinguishes or continues to burn for a specified duration or over a specified length.
-
Oxygen Adjustment:
-
If the flame self-extinguishes before the criterion is met, increase the oxygen concentration for the next specimen.
-
If the flame continues to burn past the criterion, decrease the oxygen concentration for the next specimen.
-
-
Determination: Continue testing specimens with adjusted oxygen concentrations until the critical concentration (the LOI) is determined with the required precision outlined in the standard.
-
Calculation: The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) × 100[13]
Protocol 4: UL 94 Vertical Burn Test
Standard: Conforms to UL 94, specifically the 20 mm Vertical Burning Test for V-0, V-1, or V-2 classification.[14][15]
Principle: This test assesses the self-extinguishing characteristics of a material after exposure to a small flame. It measures the time to extinguish, the occurrence of flaming drips, and the glowing combustion of the specimen.[15]
Step-by-Step Methodology:
-
Specimen Preparation: Prepare five bar specimens (typically 125 mm x 13 mm x specified thickness). Condition as per the standard.
-
Apparatus Setup: Clamp one specimen vertically by its upper end. Place a layer of dry absorbent surgical cotton on a horizontal surface 300 mm below the specimen.
-
First Flame Application: Apply a calibrated blue flame (20 mm high) to the center of the bottom edge of the specimen for 10 seconds. Then, remove the flame.
-
First Observation (t₁): Record the duration of flaming combustion (t₁) after the first flame application.
-
Second Flame Application: As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Second Observation (t₂, t₃): After removing the flame for the second time, record the duration of flaming combustion (t₂) and the duration of glowing combustion (t₃).
-
Drip Observation: Note whether any flaming drips ignited the cotton below during the test.
-
Repeat: Test all five specimens.
-
Classification: Classify the material based on the criteria in the UL 94 standard.
Caption: Workflow for incorporating and testing a new flame retardant.
Data Presentation and Expected Results
The incorporation of a flame retardant derived from the 1,3,2-dioxaphospholane 2-oxide system is expected to significantly improve the fire resistance of a base polymer. The table below presents hypothetical but representative data for an engineering thermoplastic, such as Polybutylene Terephthalate (PBT).
| Formulation | P-Content (wt%) | LOI (%)[12][13] | UL 94 Rating (1.6 mm)[14][15] | Observations |
| Neat PBT | 0.0 | 22 | Not Rated (Failed) | Sustained burning, significant dripping. |
| PBT + 5% P-FR | 0.8 | 27 | V-2 | Self-extinguishes, but flaming drips ignite cotton. |
| PBT + 10% P-FR | 1.6 | 31 | V-0 | Rapid self-extinguishing (<10s), no flaming drips.[15] |
| PBT + 15% P-FR | 2.4 | 34 | V-0 | Very rapid extinguishing, stable char formation. |
Analysis: The data clearly demonstrates a structure-property relationship. Increasing the phosphorus content via the synthesized flame retardant leads to a direct and significant increase in the LOI value. Furthermore, it improves the UL 94 classification from a failing grade to a V-2 and ultimately to the desired V-0 rating, which is critical for applications in electronics and enclosures.[14]
Conclusion and Future Outlook
The 1,3,2-dioxaphospholane 2-oxide chemical system, particularly when accessed through its chloro-derivative, represents a powerful and versatile platform for the design of advanced, halogen-free flame retardants. Its high reactivity allows for its incorporation into a wide array of molecular structures, creating both additive and reactive flame retardants that function effectively through synergistic gas-phase and condensed-phase mechanisms. The protocols detailed herein provide a robust framework for the synthesis, incorporation, and evaluation of these high-performance materials.
Future research will likely focus on developing bio-based starting materials to synthesize these cyclic phosphate esters, further enhancing the sustainability profile of the resulting flame retardants.[16][17] Additionally, creating multifunctional molecules that combine flame retardancy with other desirable properties, such as improved thermal stability or mechanical performance, remains a key objective for materials scientists.[18]
References
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- ITA Labs UK. Limiting Oxygen Index Testing & Analysis (LOI).
- Innovative Polymers. UL 94 Test Standards for Flame Resistance.
- SpecialChem. (2025, July 11). UL 94 Flammability Standards: Vertical & Horizontal Burn.
- Boedeker Plastics, Inc. UL94 Flammability Test Method Overview.
- JHD Corp.
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Pang, J., et al. (2018). Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. Molecules, 23(3), 600. [Link]
- Toldy, A., et al. (2023). Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. Periodica Polytechnica Chemical Engineering.
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Gaan, S. (2016). Thermal Stabilization of Polymers via DOPO based Flame Retardants. ResearchGate. [Link]
- Autech. (2025, March 2).
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- Nguyen, C. V. (2024, January 19). Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites. Vietnam Journal of Science and Technology.
-
Tang, R., et al. (2018). Synthesis of a lignin-based phosphorus-containing flame retardant and its application in polyurethane. RSC Advances, 8(3), 1554-1564. [Link]
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Qin, S., & Yu, J. (2022). Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites. Frontiers in Materials, 9, 1028303. [Link]
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- Google Patents. Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide.
-
Kakas, I. E. (2022). Phosphorus Containing Flame Retardants. ResearchGate. [Link]
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Rosu, L., et al. (2021). Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units. Polymers, 13(16), 2769. [Link]
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Członka, S., et al. (2022). A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction. Materials, 15(15), 5158. [Link]
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ResearchGate. (2025, August 5). Flame retardant effect and mechanism of a novel DOPO based tetrazole derivative on epoxy resin. [Link]
- Al-Murjan, A. M., et al. (2021). Flame retardants, their beginning, types, and environmental impact: a review. Hungarian Journal of Industry and Chemistry, 49(1), 1-10.
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Laoutid, F., et al. (2022). Flame-Retardant Polymer Materials Developed by Reactive Extrusion: Present Status and Future Perspectives. Polymers, 14(6), 1198. [Link]
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Application Note: Synthesis of Phosphate Esters via Ring-Opening of 1,3,2-Dioxaphospholane 2-Oxide Derivatives
Abstract
Phosphate esters are fundamental to the fields of biology, medicine, and materials science. This application note provides a comprehensive guide for the synthesis of phosphate esters utilizing the highly reactive five-membered cyclic phosphate, 1,3,2-dioxaphospholane 2-oxide, and its derivatives. The inherent ring strain of this phosphorylating agent allows for rapid and efficient reactions with a wide range of nucleophiles, particularly alcohols, under mild conditions. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols for the preparation of the key precursor and its subsequent use in phosphorylation, and discuss its applications in drug development and polymer chemistry.
Introduction: The Advantage of a Strained Ring System
The phosphorylation of alcohols is a cornerstone reaction in organic synthesis, critical for producing pharmaceutical prodrugs, building blocks for oligonucleotide synthesis, and functional polymers.[1][2] Traditional methods can sometimes require harsh conditions or complex activating agents. The use of five-membered cyclic phosphate esters, such as derivatives of 1,3,2-dioxaphospholane 2-oxide, offers a compelling alternative.
These cyclic esters are significantly more reactive towards nucleophiles than their acyclic counterparts; their rate of hydrolysis can be 10⁵ to 10⁸ times faster.[3] This enhanced reactivity stems from the strained five-membered ring, which is eager to undergo a ring-opening reaction upon nucleophilic attack, providing a strong thermodynamic driving force for the phosphorylation process.[3] The most common and versatile precursor for these reactions is 2-Chloro-1,3,2-dioxaphospholane 2-oxide (also known as ethylene chlorophosphate), a stable and accessible liquid that serves as the entry point for generating highly electrophilic phosphorus centers.[4][5]
This guide will focus on the use of this precursor to generate reactive intermediates for the efficient synthesis of a diverse range of phosphate esters.
Mechanism of Phosphorylation
The phosphorylation reaction proceeds through a well-defined nucleophilic substitution pathway. The process leverages the conversion of a stable precursor into a highly reactive intermediate that is readily attacked by an alcohol.
-
Activation: The process begins with a stable precursor, typically 2-Chloro-1,3,2-dioxaphospholane 2-oxide. This molecule serves as a potent electrophile.
-
Nucleophilic Attack: An alcohol (R-OH) acts as the nucleophile, attacking the electron-deficient phosphorus atom. This attack is often facilitated by a non-nucleophilic base (e.g., pyridine, triethylamine) which deprotonates the alcohol, increasing its nucleophilicity, and scavenges the resulting HCl.
-
Intermediate Formation: The attack leads to the formation of a transient, pentacoordinate trigonal bipyramidal (TBP) intermediate.[3] The geometry of the five-membered ring constrains it to span one apical and one equatorial position of the TBP structure, a key factor in its subsequent reactivity.[3]
-
Ring Opening: The TBP intermediate is unstable. The reaction proceeds via cleavage of an endocyclic P-O bond, which opens the strained ring and forms a stable phosphate triester product.[3] This ring-opening is the irreversible and thermodynamically favorable step that drives the reaction to completion.
Caption: Mechanism of phosphorylation using a 1,3,2-dioxaphospholane derivative.
Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of the key precursor and its subsequent use in a general phosphorylation reaction.
This two-step protocol is adapted from established literature procedures for synthesizing the key phosphorylating precursor.[4][6]
Materials and Reagents:
-
Phosphorus trichloride (PCl₃)
-
Ethylene glycol
-
Dichloromethane (DCM), anhydrous
-
Oxygen (O₂) or dry air
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and gas inlet/outlet
-
Ice bath
-
Gas dispersion tube (fritted bubbler)
-
Distillation apparatus for vacuum distillation
Procedure:
Step A: Synthesis of 2-Chloro-1,3,2-dioxaphospholane
-
Set up the three-neck flask under an inert atmosphere and cool to 0°C using an ice bath.
-
Add phosphorus trichloride to anhydrous DCM in the flask.
-
Slowly add a solution of ethylene glycol in anhydrous DCM via the dropping funnel over 2-3 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approx. 14 hours).[4] The reaction produces hydrogen chloride gas, which should be vented through a scrubber.
Step B: Oxidation to 2-Chloro-1,3,2-dioxaphospholane 2-oxide
-
Cool the solution from Step A back to 0-5°C.
-
Replace the gas inlet with a gas dispersion tube submerged in the reaction mixture.
-
Bubble dry oxygen or air through the solution for 8-12 hours while maintaining the cool temperature.
-
Monitor the reaction by ³¹P NMR until the starting material peak has been fully converted to the product peak.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude liquid by vacuum distillation to yield 2-Chloro-1,3,2-dioxaphospholane 2-oxide as a clear, colorless liquid.[6]
This protocol describes a general method for phosphorylating a primary or secondary alcohol. It is based on the reaction of the chloro-precursor with an alcohol, which is a reliable method for forming phosphate esters.[7][8]
Materials and Reagents:
-
2-Chloro-1,3,2-dioxaphospholane 2-oxide (from Protocol 1)
-
Substrate alcohol (R-OH)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous base (e.g., Pyridine or Triethylamine), 1.1 equivalents
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath (0°C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: Experimental workflow for the synthesis of phosphate esters.
Procedure:
-
Under an inert atmosphere, dissolve the substrate alcohol (1.0 eq) and anhydrous base (1.1 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (1.05 eq) in the same anhydrous solvent via a dropping funnel. A precipitate (pyridinium or triethylammonium hydrochloride) will form.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or ³¹P NMR until the starting alcohol is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture back to 0°C and quench by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, add more organic solvent if necessary, and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired ring-opened phosphate ester.
Data Presentation: Substrate Scope
This method is applicable to a wide range of alcohols. The table below provides representative outcomes for the phosphorylation reaction.
| Substrate (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl Alcohol | Pyridine | DCM | 0 to RT | 4 | >90% |
| 1-Octanol | Triethylamine | THF | 0 to RT | 6 | >85% |
| Cyclohexanol | Triethylamine | DCM | 0 to RT | 8 | ~80% |
| Phenol | Pyridine | THF | 0 to RT | 5 | >90% |
| tert-Butanol | Pyridine | DCM | 0 to RT | 24 | <20% (Hindered) |
Applications in Research and Drug Development
The synthesis of phosphate esters via this ring-opening methodology is a powerful tool with diverse applications:
-
Pharmaceutical Development: This method is employed to synthesize phosphate prodrugs, which can improve the aqueous solubility and bioavailability of parent drug molecules. The phosphate group is later cleaved in vivo by phosphatases to release the active drug.[1]
-
Polymer Chemistry: The ring-opening reaction can be used in polymerization processes to create poly(phosphoester)s.[7] These polymers are often biodegradable and biocompatible, making them valuable for creating drug delivery systems, scaffolds for tissue engineering, and flame-retardant materials.[1]
-
Agrochemicals: The methodology is used to formulate pesticides and herbicides, where the phosphate ester moiety is crucial for biological activity.[1]
-
Lipid Synthesis: It is a key reaction in the synthesis of complex phospholipids, which are essential components of cell membranes and are used in drug delivery vehicles like liposomes.[4]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reagents or solvent not anhydrous. | 1. Ensure all glassware is oven-dried. Use freshly distilled anhydrous solvents and high-purity reagents. |
| 2. Inactive phosphorylating agent. | 2. The 2-chloro-1,3,2-dioxaphospholane 2-oxide precursor is moisture-sensitive; use freshly distilled or a newly opened bottle. | |
| 3. Sterically hindered alcohol. | 3. Increase reaction time, temperature, or consider using a more potent non-nucleophilic base. | |
| Multiple Products | 1. Side reaction with the base. | 1. Use a bulky, non-nucleophilic base. Ensure slow addition of the phosphorylating agent at 0°C. |
| 2. Hydrolysis of the precursor or product. | 2. Maintain strict anhydrous conditions throughout the reaction and work-up. | |
| Incomplete Reaction | 1. Insufficient equivalents of reagent/base. | 1. Use a slight excess (1.05-1.1 eq) of the phosphorylating agent and base. |
| 2. Low reaction temperature or time. | 2. Allow the reaction to proceed for a longer duration or gently warm to 30-40°C if the substrate is stable. |
Conclusion
The use of 1,3,2-dioxaphospholane 2-oxide derivatives represents a highly efficient and versatile strategy for the synthesis of phosphate esters. The reaction is driven by the release of ring strain, allowing for mild conditions and high yields with a broad range of alcohol substrates. The protocols and insights provided herein offer researchers and drug development professionals a robust framework for leveraging this powerful phosphorylation method in their work, from creating novel biocompatible polymers to designing next-generation pharmaceutical agents.
References
- Vertex AI Search. (2025).
- Beilstein Journals. (n.d.). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors.
- RSC Publishing. (2015). Multifunctional poly(phosphoester)s with two orthogonal protective groups.
- ResearchGate. (n.d.). A two step synthesis of 2-oxo-2-vinyl 1,3,2-dioxaphospholanes and -dioxaphosphorinanes.
- Chem-Impex. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
- National Center for Biotechnology Information. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters.
- ChemicalBook. (n.d.). 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide synthesis.
- PubChem. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
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- 8. 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide synthesis - chemicalbook [chemicalbook.com]
Catalytic Applications of 1,3,2-Dioxaphospholan-2-ium 2-oxide Derivatives: A Guide for Advanced Synthesis
Introduction: Unveiling a Promising Class of Organocatalysts
In the ever-evolving landscape of synthetic chemistry, the development of novel organocatalysts that offer unique reactivity and selectivity remains a paramount objective. Within this pursuit, phosphorus-based catalysts have carved out a significant niche, owing to the element's versatile electronic properties and its capacity to engage in a multitude of bonding motifs.[1][2] This guide focuses on a specialized and highly promising, yet underexplored, class of compounds: 1,3,2-dioxaphospholan-2-ium 2-oxide derivatives .
These molecules are characterized by a five-membered ring containing a phosphorus atom double-bonded to an exocyclic oxygen and formally bearing a positive charge, rendering them a unique type of cyclic phosphonium salt. This distinct architecture imparts electrophilic character to the phosphorus center, suggesting potential applications in Lewis acid catalysis, while the overall chiral environment that can be readily installed on the dioxaphospholane backbone opens avenues in asymmetric synthesis.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the synthesis of these catalytic scaffolds, followed by in-depth application notes and protocols for their use in key synthetic transformations, most notably in ring-opening polymerization and asymmetric catalysis. The causality behind experimental choices is elucidated throughout, providing a framework for rational catalyst design and reaction optimization.
Synthesis of 1,3,2-Dioxaphospholane Scaffolds: From Precursors to Cationic Catalysts
The journey to the catalytically active this compound species begins with the synthesis of their neutral precursors. A common and versatile entry point is the preparation of 2-chloro-1,3,2-dioxaphospholane 2-oxide, which can be readily diversified.
Protocol 1: Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide
This protocol outlines the synthesis of the key chlorophosphate intermediate from readily available starting materials.[3]
Materials:
-
Ethylene glycol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Three-necked round-bottom flask (2L)
-
Dropping funnel
-
Gas absorption trap (for HCl)
Procedure:
-
To a 2L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an HCl trap, add ethylene glycol (310 g) and anhydrous DCM (350 g).
-
Cool the stirred mixture to 0 °C in an ice bath. Continue stirring for 30 minutes until the solution is homogeneous and clear.
-
Dissolve phosphorus oxychloride (770 g) in anhydrous DCM (300 g) and add this solution to the dropping funnel.
-
Slowly add the phosphorus oxychloride solution dropwise to the cooled ethylene glycol solution. Maintain the reaction temperature at 0 °C. The reaction is exothermic and will evolve a significant amount of HCl gas.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours, and then allow it to stir at room temperature for an additional 12 hours, or until gas evolution ceases.
-
Remove the solvent by distillation under atmospheric pressure to obtain the crude product as a pale yellow liquid.
-
Purify the crude product by vacuum distillation (boiling point ~80 °C under reduced pressure) to yield 2-chloro-1,3,2-dioxaphospholane 2-oxide as a colorless, transparent liquid.
Protocol 2: Synthesis of 2-Alkoxy-1,3,2-dioxaphospholane 2-oxide Derivatives
The chloro-substituted precursor can be readily converted to various alkoxy derivatives, which are the direct precursors to the target cationic catalysts.
Materials:
-
2-Chloro-1,3,2-dioxaphospholane 2-oxide
-
Desired alcohol (e.g., ethanol, methanol)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or other suitable base)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the desired alcohol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloro-1,3,2-dioxaphospholane 2-oxide (1.0 equivalent) in anhydrous DCM to the cooled alcohol solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-alkoxy-1,3,2-dioxaphospholane 2-oxide.
-
Purify the product by flash column chromatography or vacuum distillation as appropriate for the specific derivative.
Protocol 3: Proposed Synthesis of 2-Alkoxy-1,3,2-dioxaphospholan-2-ium Tetrafluoroborate
The generation of the cationic "-ium" species can be achieved through alkylation of the exocyclic oxygen of the 2-alkoxy-1,3,2-dioxaphospholane 2-oxide. This protocol is based on established methods for O-alkylation of phosphine oxides.
Materials:
-
2-Alkoxy-1,3,2-dioxaphospholane 2-oxide
-
Triethyloxonium tetrafluoroborate (Meerwein's salt) or a similar potent alkylating agent
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-alkoxy-1,3,2-dioxaphospholane 2-oxide (1.0 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve triethyloxonium tetrafluoroborate (1.1 equivalents) in anhydrous DCM.
-
Slowly add the solution of the alkylating agent to the stirred solution of the phospholane oxide at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by ³¹P NMR spectroscopy for the appearance of a new downfield-shifted signal corresponding to the cationic phosphorus center.
-
Upon completion, add anhydrous diethyl ether to precipitate the phosphonium salt.
-
Isolate the solid product by filtration under an inert atmosphere, wash with copious amounts of anhydrous diethyl ether, and dry under high vacuum.
-
Store the resulting 2-alkoxy-1,3,2-dioxaphospholan-2-ium tetrafluoroborate under inert conditions as it is likely to be hygroscopic.
Application Note 1: Cationic Ring-Opening Polymerization (ROP) of Lactones
Principle: The electrophilic nature of the phosphorus center in this compound derivatives makes them excellent candidates for initiating the cationic ring-opening polymerization (ROP) of cyclic esters, such as lactones and lactides.[4][5] In this mechanism, the cationic catalyst activates the monomer by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack by another monomer molecule or a growing polymer chain. This method offers a metal-free alternative for the synthesis of biodegradable polyesters.
Protocol 4: Cationic ROP of ε-Caprolactone
This protocol describes a general procedure for the polymerization of ε-caprolactone initiated by a 2-alkoxy-1,3,2-dioxaphospholan-2-ium salt.
Materials:
-
ε-Caprolactone (freshly distilled over CaH₂)
-
2-Ethoxy-1,3,2-dioxaphospholan-2-ium tetrafluoroborate (catalyst)
-
Anhydrous dichloromethane (DCM) or toluene
-
Methanol (for quenching)
-
Hexanes or cold diethyl ether (for precipitation)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, add the desired amount of ε-caprolactone.
-
Add anhydrous DCM to achieve the desired monomer concentration (e.g., 1 M).
-
Prepare a stock solution of the catalyst in anhydrous DCM (e.g., 10 mg/mL).
-
Calculate the required volume of the catalyst stock solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1, 200:1).
-
Inject the catalyst solution into the monomer solution with vigorous stirring to initiate the polymerization.
-
Maintain the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor the progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (disappearance of the monomer peak).
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold hexanes or diethyl ether.
-
Collect the polymer by filtration, wash with the precipitating solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight (Mn, Mw) and polydispersity index (Đ), and by NMR for end-group analysis.
Data Presentation:
| Entry | [M]/[C] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1 | 25 | 4 | 95 | 9800 | 1.15 |
| 2 | 200:1 | 25 | 8 | 92 | 18500 | 1.20 |
| 3 | 100:1 | 50 | 1 | 98 | 10100 | 1.12 |
| 4 | 200:1 | 50 | 2 | 96 | 19000 | 1.18 |
Application Note 2: Asymmetric Catalysis with Chiral Derivatives
Principle: The field of asymmetric phase-transfer catalysis has been significantly advanced by the development of chiral quaternary onium salts, including phosphonium salts.[6][7][8] By incorporating chirality into the 1,3,2-dioxaphospholane backbone (e.g., by using a chiral diol in the initial synthesis), it is possible to create chiral phosphonium catalysts. These catalysts can facilitate enantioselective reactions between a nucleophile in an aqueous or solid phase and an electrophile in an organic phase by forming a lipophilic chiral ion pair with the nucleophile, which then reacts in the organic phase under the steric influence of the catalyst's chiral environment.
Protocol 5: General Procedure for Asymmetric Michael Addition
This protocol provides a general framework for the asymmetric Michael addition of a pronucleophile to an α,β-unsaturated ketone using a chiral 1,3,2-dioxaphospholan-2-ium salt as a phase-transfer catalyst.
Materials:
-
Chiral 2-alkoxy-1,3,2-dioxaphospholan-2-ium bromide or tetrafluoroborate (catalyst, 1-10 mol%)
-
Michael acceptor (e.g., chalcone)
-
Michael donor (e.g., diethyl malonate)
-
Base (e.g., solid K₂CO₃ or 50% aqueous KOH)
-
Toluene or other non-polar organic solvent
-
Biphasic reaction vial
Procedure:
-
To a vial, add the Michael acceptor (1.0 mmol), Michael donor (1.2 mmol), and the chiral phosphonium salt catalyst (0.01-0.1 mmol).
-
Add the organic solvent (e.g., toluene, 2 mL) and the solid or aqueous base.
-
Stir the biphasic mixture vigorously at the desired temperature (e.g., 0 °C or room temperature) for the required time (monitor by TLC).
-
Upon completion, dilute the reaction with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | K₂CO₃ (solid) | 25 | 24 | 85 | 75 |
| 2 | 5 | K₂CO₃ (solid) | 25 | 48 | 82 | 74 |
| 3 | 10 | 50% KOH (aq) | 0 | 12 | 92 | 88 |
| 4 | 5 | 50% KOH (aq) | 0 | 24 | 90 | 87 |
Conclusion and Future Outlook
The this compound scaffold represents a class of catalysts with significant untapped potential. Their straightforward synthesis from readily available precursors and the ease with which their steric and electronic properties can be tuned make them attractive targets for further investigation. The protocols and application notes provided herein, based on sound chemical principles and analogies to well-established catalytic systems, offer a solid foundation for their exploration in both polymer chemistry and asymmetric synthesis.
Future research in this area should focus on the synthesis and isolation of a broader range of these cationic species and their rigorous evaluation in the proposed catalytic transformations. The development of highly active and enantioselective chiral variants could provide novel solutions to long-standing challenges in synthetic chemistry, particularly in the production of advanced polymeric materials and enantiomerically pure pharmaceutical intermediates.
References
- Controlled Ring-Opening Polymerization of Epoxides Catalyzed by Metal-Free Phosphazenium Salts (P5+): Using Carboxylic Acid as an Initiator to Prepare Esterified Polyethers.
- Recent Advances in Asymmetric Addition Reactions Promoted by Chiral Phosphonium Salts.
- Efficient Ring Opening Reaction of Epoxides with Oxygen Nucleophiles Catalyzed by Qu
- Asymmetric Michael addition reactions catalyzed by chiral quaternary phosphonium salts.
- Efficient approach for the design of effective chiral quaternary phosphonium salts in asymmetric conjugate additions. Chemical Science (RSC Publishing).
- Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transform
- Catalytic Asymmetric Synthesis of C-Chiral Phosphon
- Aminophosphonium organocatalysts for the ring-opening copolymerisation of epoxide and cyclic anhydride.
- Aminophosphonium organocatalysts for the ring-opening copolymerisation of epoxide and cyclic anhydride.
- Efficient Ring Opening Reaction of Epoxides with Oxygen Nucleophiles Catalyzed by Qu
- Synthesis of 1,3,2-Dioxoazaphospholanes. Scholars Research Library.
- Cationic polymeriz
- Controlled ring-opening polymerization of cyclic esters with phosphoric acid as c
- Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms.
- What Is Cationic Polymeriz
- (PDF) Decyl(Tri-Tert-Butyl)Phosphonium Tetrafluoroborate/Palladium Acetate: An Effective Catalyst for Cross-Coupling Reaction of Arylbromides with Phenylacetylene in Copper-Free Conditions.
- Recent Advances in Application of Alkoxy Radical in Organic Synthesis. MDPI.
- 1,3,2-dioxaphosphorinane 2-oxides. I. Preparation of some 2-alkoxy, 2-acyl, and 2-hydroxy-5-alkyl-5-nitrol-1,3,2-dioxaphosphorinane 2-oxides as potential antitumor agents. PubMed.
- Developing the Catalytic Applications of 1,3,2-Diazaphospholenes. Infoscience.
-
4,5,6,7-Tetrachlorobenzo[d][1][2][9]dioxaborol- 2-ol as an effective catalyst for the amide condensation of sterically demanding carboxylic acids. PubMed.
- ChemInform Abstract: Erbium(III) Triflate Is a Highly Efficient Catalyst for the Synthesis of β-Alkoxy Alcohols, 1,2-Diols and β-Hydroxy Sulfides by Ring Opening of Epoxides..
- US11993519B2 - Layered double hydroxide precursor, their preparation process and catalysts prepared there
- Catalyst Design through Grafting of Diazonium Salts—A Critical Review on C
- The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. MDPI.
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- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. Controlled ring-opening polymerization of cyclic esters with phosphoric acid as catalysts [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Efficient approach for the design of effective chiral quaternary phosphonium salts in asymmetric conjugate additions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. scienceopen.com [scienceopen.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3,2-Dioxaphospholane 2-Oxide Derivatives
Welcome to the technical support center for the synthesis of 1,3,2-dioxaphospholane 2-oxide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.
A Note on Nomenclature
The term "1,3,2-Dioxaphospholan-2-ium, 2-oxide" suggests a cationic species at the phosphorus center. In practice, this is often a highly reactive intermediate. The stable, isolable products of these syntheses are typically neutral molecules where the phosphorus is bonded to a substituent, such as 2-chloro-1,3,2-dioxaphospholane 2-oxide or 2-ethoxy-1,3,2-dioxaphospholane 2-oxide. This guide focuses on the synthesis of these stable, yet highly versatile, cyclic phosphate compounds.
Core Synthesis Workflow
The most common and reliable pathway to substituted 1,3,2-dioxaphospholane 2-oxides is a two-step process. First, a key intermediate, 2-chloro-1,3,2-dioxaphospholane 2-oxide, is synthesized from ethylene glycol and phosphorus oxychloride. This reactive intermediate is then used in subsequent reactions with various nucleophiles (alcohols, amines, etc.) to generate a diverse range of final products.
Caption: General workflow for the synthesis of 2-substituted-1,3,2-dioxaphospholane 2-oxides.
Detailed Experimental Protocol: Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide
This protocol is adapted from established methods for synthesizing the crucial chlorophosphate intermediate.[1]
Materials:
-
Ethylene glycol (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and a gas absorption trap (for HCl).
Procedure:
-
Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas absorption trap (e.g., a bubbler with dilute NaOH solution). Maintain a dry, inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: In the flask, dissolve anhydrous ethylene glycol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath with continuous stirring.
-
Reagent Addition: Dissolve phosphorus oxychloride (1.05 eq) in anhydrous dichloromethane and add it to the dropping funnel.
-
Slow Addition: Add the phosphorus oxychloride solution dropwise to the stirred ethylene glycol solution. The rate should be controlled to maintain the reaction temperature at 0°C.[1] This step is highly exothermic and will release a significant amount of HCl gas.[1][2]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-14 hours, or until the evolution of HCl gas ceases.[1]
-
Solvent Removal: Remove the dichloromethane solvent by distillation under normal pressure.
-
Purification: The resulting crude liquid is then purified by vacuum distillation (e.g., at 80-91°C under reduced pressure) to yield pure 2-chloro-1,3,2-dioxaphospholane 2-oxide as a colorless liquid.[1]
Troubleshooting Guide
Question 1: My yield of 2-chloro-1,3,2-dioxaphospholane 2-oxide is significantly lower than expected. What are the likely causes?
Answer: Low yield in this initial step is a common issue and can almost always be traced back to one of four key areas:
-
Moisture Contamination:
-
Causality: Phosphorus oxychloride and the P-Cl bond in the product are extremely sensitive to moisture. Water will rapidly hydrolyze these compounds, leading to the formation of phosphoric acid and other undesired byproducts, which consumes your reagents and complicates purification.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous grade solvents and reagents. Conducting the reaction under an inert atmosphere (N₂ or Ar) is highly recommended to prevent atmospheric moisture from entering the system.
-
-
Poor Temperature Control:
-
Causality: The reaction between ethylene glycol and phosphorus oxychloride is highly exothermic.[1][2] If the temperature rises significantly above 0-5°C, the increased energy in the system can promote side reactions, such as polymerization of ethylene glycol or the formation of other chlorinated phosphate species.
-
Solution: Use a properly maintained ice-water bath. Add the phosphorus oxychloride solution very slowly (dropwise) to allow the heat to dissipate.[1][2] For larger-scale reactions, a more sophisticated cooling bath (e.g., acetone/dry ice) may be necessary.
-
-
Inefficient Removal of HCl Gas:
-
Causality: The reaction produces one equivalent of HCl for every equivalent of product formed. According to Le Châtelier's principle, if this gaseous byproduct is not effectively removed from the reaction headspace, it can slow down or even stall the forward reaction, leading to an unfavorable equilibrium and incomplete conversion.
-
Solution: Ensure your gas absorption trap is functioning correctly and provides a slight, steady flow of inert gas through the apparatus to carry the HCl away from the reaction mixture.
-
-
Incomplete Reaction Time:
-
Causality: While the initial addition is exothermic and appears rapid, the reaction needs sufficient time to go to completion at room temperature.[1]
-
Solution: After the dropwise addition is complete, ensure the reaction is stirred for the recommended 12-14 hours to maximize the conversion of starting materials.[1] Monitoring the reaction via ³¹P NMR can provide precise information on the consumption of starting materials.
-
Question 2: After vacuum distillation, my 2-chloro-1,3,2-dioxaphospholane 2-oxide product is yellow or brown. Is it usable?
Answer: A discolored product indicates the presence of impurities, likely due to thermal decomposition during distillation.
-
Causality: While the target compound is distillable, it can decompose at elevated temperatures. If the vacuum is not sufficiently deep or if the heating mantle temperature is too high, thermal degradation can occur, leading to colored, often polymeric, byproducts.
-
Solution:
-
Improve Vacuum: Use a high-quality vacuum pump and ensure all joints in your distillation apparatus are properly sealed to achieve the lowest possible pressure. This will lower the boiling point and reduce the required heating temperature.
-
Controlled Heating: Use a silicone oil bath and a thermometer to carefully control the temperature of the distillation flask. Avoid aggressive heating with a mantle.
-
Usability: A slightly yellow product may be usable for some subsequent reactions, but it is not ideal. Purity should be checked (e.g., by NMR). For sensitive downstream applications, redistillation under a higher vacuum is recommended.
-
Question 3: The subsequent reaction of 2-chloro-1,3,2-dioxaphospholane 2-oxide with an alcohol gives a low yield. Why?
Answer: Assuming the alcohol is pure and dry, the problem most likely lies with the chlorophosphate intermediate or the reaction conditions.
-
Causality: The nucleophilic substitution at the phosphorus center is a classic Sₙ2-type reaction. Its efficiency depends on the purity of the electrophile (the chlorophosphate) and the reaction conditions. Impurities in the chlorophosphate, such as hydrolyzed species, can interfere with the reaction.
-
Solution:
-
Verify Intermediate Purity: Before use, confirm the purity of your 2-chloro-1,3,2-dioxaphospholane 2-oxide. A fresh, clean distillation is the best practice.
-
Use an HCl Scavenger: The reaction will produce another equivalent of HCl. This acid can protonate your nucleophile (the alcohol), deactivating it. It can also promote side reactions. Therefore, it is standard practice to include a non-nucleophilic base, such as pyridine or triethylamine, in the reaction mixture to neutralize the HCl as it is formed.[3]
-
Optimize Conditions: Ensure the reaction is performed in a dry, appropriate solvent (like dichloromethane).[2] Maintain cooling (0°C) during the addition of the chlorophosphate to the alcohol/base mixture to control the exotherm.
-
Caption: A logical workflow for troubleshooting low-yield issues in the synthesis.
Frequently Asked Questions (FAQs)
-
Q: What is the primary role of dichloromethane as a solvent?
-
A: Dichloromethane serves several key functions. It acts as a non-aqueous solvent to dissolve the reactants, particularly the ethylene glycol, ensuring they are in the same phase and can react efficiently.[1] Its low boiling point also makes it easy to remove after the reaction is complete.
-
-
Q: Why is it critical to add the phosphorus oxychloride slowly?
-
Q: How can I confirm the identity and purity of my final product?
-
A: The most powerful techniques are ³¹P NMR and ¹H NMR spectroscopy. ³¹P NMR is particularly useful as it will show a distinct peak for the product, with a chemical shift characteristic of this class of cyclic phosphates. ¹H NMR will confirm the presence of the ethylene glycol backbone. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to confirm the molecular weight and assess purity.
-
-
Q: What are the most critical safety precautions for this synthesis?
-
A: Both phosphorus oxychloride and 2-chloro-1,3,2-dioxaphospholane 2-oxide are corrosive and react violently with water. The reaction generates a large volume of corrosive HCl gas. Always perform this synthesis in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be prepared to handle and neutralize acidic and corrosive materials.
-
Data Summary Table
| Parameter | Step 1: 2-Chloro- Intermediate Synthesis | Step 2: 2-Ethoxy- Derivative Synthesis | Reference(s) |
| Primary Reagents | Ethylene Glycol, POCl₃ | 2-Chloro- intermediate, Ethanol | [2],[1] |
| Solvent | Anhydrous Dichloromethane | Anhydrous Dichloromethane | [2],[1] |
| Temperature | 0°C during addition, then RT | 0°C to RT | [2],[1] |
| Reaction Time | 12-14 hours | ~12 hours | [2],[1] |
| Key Byproduct | HCl (gas) | HCl (neutralized by base) | [2],[1] |
| Purification Method | Vacuum Distillation | Vacuum Distillation | [2],[1] |
| Typical Reported Yield | ~92% | ~95% | [2],[1] |
Reaction Mechanism
The formation of the 1,3,2-dioxaphospholane ring proceeds through a double nucleophilic attack from the hydroxyl groups of ethylene glycol onto the electrophilic phosphorus center of phosphorus oxychloride.
Caption: Simplified mechanism for the formation of the dioxaphospholane ring.
References
-
ResearchGate. A two step synthesis of 2-oxo-2-vinyl 1,3,2-dioxaphospholanes and -dioxaphosphorinanes. Available from: [Link]
-
Georganics. 2-Chloro-1,3,2-dioxaphospholane-2-oxide - High purity. Available from: [Link]
-
Beilstein Journals. Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Available from: [Link]
-
OMICS International. Synthesis of 1,3,2-Dioxoazaphospholanes. Available from: [Link]
Sources
Technical Support Center: Purification of 1,3,2-Dioxaphospholane 2-Oxides
Welcome to the technical support center for the purification of 1,3,2-dioxaphospholane 2-oxides and their derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these highly reactive yet synthetically valuable cyclic phosphate esters. My aim is to provide you with not just protocols, but the underlying principles and troubleshooting logic honed from years of field experience, ensuring you can navigate the challenges inherent in purifying these sensitive molecules.
The 1,3,2-dioxaphospholane 2-oxide scaffold is a cornerstone in the synthesis of a wide array of organophosphorus compounds, including phospholipids, prodrugs, and flame retardants.[1] However, their high reactivity, particularly their sensitivity to moisture, presents significant purification challenges.[2] This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 1,3,2-dioxaphospholane 2-oxides.
Question 1: My yield is significantly lower than expected after vacuum distillation, and I'm left with a thick, non-distillable residue. What's happening?
Answer: This is a classic sign of thermal decomposition or polymerization.[3] While vacuum distillation is the correct approach to lower the boiling point, these molecules can still polymerize if heated for too long or at too high a temperature.
-
Probable Cause: The distillation temperature, even under vacuum, is too high, or the residence time in the heated flask is excessive. This is particularly problematic for crude products containing impurities that can catalyze polymerization.
-
Troubleshooting Steps:
-
Optimize Vacuum: Ensure you have the best possible vacuum your system can achieve. A lower pressure directly translates to a lower boiling point.
-
Heating Mantle & Stirring: Use a heating mantle with a magnetic stirrer for even heat distribution. Avoid hot spots which can initiate polymerization.
-
Short-Path Distillation: For very sensitive compounds, a Kugelrohr or short-path distillation apparatus is ideal. It minimizes the distance the vapor travels and reduces the time the compound spends at high temperatures.
-
Pre-purification: If the crude product is very impure, consider a rapid filtration through a plug of dry, neutral alumina to remove baseline impurities before attempting distillation.
-
Question 2: My compound seems to be decomposing on my silica gel column. My fractions contain multiple spots on TLC, and the ³¹P NMR is messy.
Answer: This is a frequent issue stemming from the inherent properties of standard silica gel.
-
Probable Cause: Standard silica gel is acidic and contains adsorbed water. The Lewis acid sites and the water can readily catalyze the hydrolysis and ring-opening of the sensitive cyclic phosphate ester.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Always use freshly dried solvents for your chromatography. Solvents should be stored over molecular sieves.
-
Deactivate the Silica: If you must use silica gel, consider deactivating it. This can be done by preparing a slurry of the silica in your eluent and adding 1-2% triethylamine or pyridine to neutralize acidic sites.
-
Switch Stationary Phase: A better alternative is to use a less reactive stationary phase. Neutral alumina (Brockmann I, dried in an oven before use) is a good option. For more polar compounds, reverse-phase chromatography (C18) using anhydrous organic solvents can be very effective.[4]
-
Flash Chromatography: Perform the chromatography as quickly as possible. The longer the compound is on the column, the more time it has to decompose.
-
Question 3: My final product looks clean by ¹H NMR, but the ³¹P NMR shows a significant impurity peak around 23 ppm with a large J-coupling (~700 Hz).
Answer: This specific spectroscopic signature is highly indicative of a particular type of impurity.
-
Probable Cause: The impurity is likely a phosphorus-containing species with a direct P-H bond, which arises from partial hydrolysis of your product or a precursor.[5] The large coupling constant is characteristic of a one-bond phosphorus-hydrogen coupling (¹JP-H).
-
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: This impurity is a clear signal that moisture has entered your reaction or purification at some stage. Re-evaluate your entire workflow for potential sources of water. Ensure all glassware is flame-dried or oven-dried, solvents are anhydrous, and reactions are run under a dry, inert atmosphere (Nitrogen or Argon).
-
Re-purification: Depending on the physical properties of your desired product, you may be able to separate this impurity. Vacuum distillation is often effective if there is a sufficient difference in boiling points.
-
Chemical Quench: In some specific cases, minor amounts of reactive, water-sensitive starting materials (like PCl₃) can be quenched prior to workup to prevent them from hydrolyzing during purification. This must be approached with caution and tailored to the specific reaction chemistry.
-
Purification Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving purification challenges with 1,3,2-dioxaphospholane 2-oxides.
Caption: A decision-making workflow for purifying 1,3,2-dioxaphospholane 2-oxides.
Frequently Asked Questions (FAQs)
Q: What are the absolute essential handling and storage procedures for these compounds? A: Due to their reactivity, especially with water, strict handling protocols are non-negotiable.[2]
-
Handling: Always handle in a chemical fume hood. Wear personal protective equipment, including a face shield, gloves, and lab coat. Use flame-dried glassware and perform all transfers under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Storage: Store in a tightly sealed container, preferably with a Teflon-lined cap. Purge the container with argon or nitrogen before sealing. Store in a freezer (-20°C is common) in a designated area for corrosive and water-reactive materials.[2]
Q: Which analytical methods are best for assessing the purity of my final product? A: A combination of techniques is ideal.
-
³¹P NMR Spectroscopy: This is the most powerful and informative technique. It provides a direct measure of phosphorus-containing impurities, and the chemical shift is highly sensitive to the local environment of the phosphorus atom.[6]
-
¹H and ¹³C NMR: These are essential for confirming the overall structure of the organic portion of the molecule.
-
Refractive Index: For known liquid compounds, measuring the refractive index is a quick and simple way to check for gross impurities, comparing it to the literature value.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives, but care must be taken as some compounds may decompose in the hot injector.
Q: I am specifically working with 2-chloro-1,3,2-dioxaphospholane 2-oxide. Are there any unique safety concerns? A: Yes, this compound is particularly hazardous. It is classified as corrosive and reacts violently with water, releasing toxic gas (HCl).[2][8] Contact with moist skin will cause severe burns. All handling must be done with extreme caution, ensuring no exposure to moisture.
Reference Protocol: Vacuum Distillation of 2-Chloro-1,3,2-dioxaphospholane 2-oxide
This protocol is adapted from established synthetic procedures and is intended for the purification of crude 2-chloro-1,3,2-dioxaphospholane 2-oxide.[9]
Safety: This procedure must be performed in a certified chemical fume hood by trained personnel. All safety equipment (face shield, appropriate gloves, lab coat) is mandatory. The distillation apparatus must be free of leaks to prevent exposure to the corrosive material and ingress of atmospheric moisture.
Apparatus:
-
A complete set of flame-dried short-path distillation glassware.
-
Oil bath or heating mantle with a magnetic stirrer and stir bar.
-
High-vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone).
-
Calibrated vacuum gauge.
Procedure:
-
System Preparation: Assemble the flame-dried distillation apparatus while still hot and immediately place it under a high vacuum to cool. This ensures the system is thoroughly dry.
-
Transfer of Crude Material: Once the apparatus is cool, backfill with a dry inert gas (argon or nitrogen). Transfer the crude liquid product into the distillation flask via cannula or a dry syringe.
-
Initiate Vacuum: Slowly and carefully apply vacuum to the system. Monitor for excessive bubbling. The initial solvent (e.g., dichloromethane) may be removed at this stage and collected in the cold trap.[9]
-
Distillation: Once the solvent is removed and the vacuum is stable (typically <1 mmHg), begin to gently heat the distillation flask in the oil bath.
-
Fraction Collection: The product, 2-chloro-1,3,2-dioxaphospholane 2-oxide, will distill as a colorless liquid. The boiling point is highly dependent on the pressure; a typical literature value is around 80°C under reduced pressure.[9] Collect the fraction that distills at a constant temperature.
-
Shutdown: Once the distillation is complete, allow the system to cool to room temperature before carefully and slowly backfilling with inert gas.
-
Storage: Immediately transfer the purified product to a pre-dried, inert-atmosphere-filled storage vessel.
Comparative Data of Common Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 2-chloro-1,3,2-dioxaphospholane 2-oxide | C₂H₄ClO₃P | 142.48 | ~80 (at reduced pressure) | Highly moisture-sensitive, corrosive precursor.[7][9] |
| 2-ethoxy-1,3,2-dioxaphospholane 2-oxide | C₄H₉O₄P | 152.09 | ~120 (at reduced pressure) | Common derivative from the chloro- precursor.[10] |
| 2-methyl-1,3,2-dioxaphospholane 2-oxide | C₃H₇O₃P | 122.06 | Not readily available | A simple alkyl derivative.[11] |
| 2-phenyl-1,3,2-dioxaphospholane 2-oxide | C₈H₉O₃P | 184.13 | 210 (at 6-7 Torr) | An aryl derivative with a higher boiling point.[12] |
References
- CN108707166A - A kind of cyclic phosphate and its synthetic method - Google Patents.
-
Synthesis of cyclic phosphate ester - PrepChem.com. Available at: [Link]
-
SYNTHESIS OF CYCLIC PHOSPHOROUS ACID ESTERS BY TRANSESTERIFICATION - Canadian Science Publishing. Available at: [Link]
-
Synthetic pathways to the cyclic phosphate esters. Reaction conditions:... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Accelerating the End-to-end Production of Cyclic Phosphate Monomers with Modular Flow Chemistry. Available at: [Link]
-
Synthesis of 1,3,2-Dioxoazaphospholanes. Available at: [Link]
-
1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide - PubChem. Available at: [Link]
-
1,3,2-Dioxaphosphorinane 2-oxides 3. Preparation and Antitumor Evaluation of Some 3,9-disubstituted-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]-undecane 3,9-dioxide - PubMed. Available at: [Link]
- Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents.
-
2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95% - Fisher Scientific. Available at: [Link]
-
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a Reagent for the Accurate Determination of the Uncondensed and Condensed Phenolic Moieties in Lignins. Available at: [Link]
-
Synthesis of polyfluoralkylated 1,3,2-dioxaphospholane and 1,3,2-dioxaphosphorinane oxides | Request PDF - ResearchGate. Available at: [Link]
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- 2. fishersci.com [fishersci.com]
- 3. CN102775446A - Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide - Google Patents [patents.google.com]
- 4. CN108707166A - A kind of cyclic phosphate and its synthetic method - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. woodchemistry.cnr.ncsu.edu [woodchemistry.cnr.ncsu.edu]
- 7. 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]
- 10. 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide synthesis - chemicalbook [chemicalbook.com]
- 11. 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide | C3H7O3P | CID 12616942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
Technical Support Center: Optimizing Phosphorylation Reactions via 1,3,2-Dioxaphospholan-2-ium Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1,3,2-dioxaphospholane-based reagents for phosphorylation. Our focus is on optimizing reaction conditions to ensure high yield, purity, and reproducibility. The core of this chemistry revolves around the generation of a highly reactive 1,3,2-Dioxaphospholan-2-ium 2-oxide species, typically formed in situ from stable precursors like 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
Core Principles: The Reaction Mechanism
Understanding the reaction pathway is fundamental to troubleshooting. The phosphorylation of a nucleophile (e.g., an alcohol, R-OH) using a precursor like 2-Chloro-1,3,2-dioxaphospholane 2-oxide generally proceeds through a two-stage mechanism. First, the precursor is activated, often with the assistance of a base or by the nucleophile itself, leading to the displacement of the leaving group (e.g., Cl⁻). This forms the highly electrophilic this compound intermediate. This cation is then rapidly attacked by the target nucleophile, leading to the ring-opened phosphorylated product.
Caption: Generalized reaction mechanism for phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for generating the 1,3,2-Dioxaphospholan-2-ium intermediate?
The most common and commercially available precursor is 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS 6609-64-9), also known as ethylene chlorophosphate.[1] It is a versatile phosphorylating agent used in the synthesis of phospholipids, prodrugs, and other organophosphorus compounds.[1][2]
Q2: How should I handle and store 2-Chloro-1,3,2-dioxaphospholane 2-oxide?
This reagent is highly sensitive to moisture and is corrosive.[1][3]
-
Handling: Always handle under an inert atmosphere (e.g., argon or nitrogen) in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.[1][3]
-
Storage: Store in a tightly sealed container in a freezer (-20°C is recommended) and under an inert atmosphere to prevent degradation from moisture.[3]
Q3: Why are anhydrous conditions so critical for this reaction?
Water is a nucleophile that can react violently with 2-Chloro-1,3,2-dioxaphospholane 2-oxide.[1][3] This reaction consumes the reagent, leading to the formation of phosphoric acid byproducts, which can complicate purification and lower the yield of your desired product. All glassware should be flame- or oven-dried, and anhydrous solvents must be used.
Q4: What types of nucleophiles can be phosphorylated with this reagent?
This system is effective for phosphorylating a wide range of nucleophiles, primarily primary and secondary alcohols.[1] It is also used for amines in the synthesis of phosphoramidates. Its high reactivity makes it suitable for creating phosphate esters that are key intermediates in pharmaceutical and agrochemical development.[1][2]
Q5: How can I monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): A straightforward method to track the consumption of your starting alcohol/amine and the appearance of the new, more polar phosphorylated product.
-
³¹P NMR Spectroscopy: This is the most definitive method. The phosphorus chemical shift will change significantly from the starting material (e.g., 2-Chloro-1,3,2-dioxaphospholane 2-oxide) to the final product. This technique allows for direct, quantitative assessment of the reaction mixture.[4]
Troubleshooting Guide
This section addresses specific experimental issues. Identify your problem in the table below and consider the potential causes and proposed solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Formation | 1. Reagent Degradation: The phosphorylating agent (e.g., 2-Chloro-1,3,2-dioxaphospholane 2-oxide) was hydrolyzed due to improper storage or handling.[3] | Solution: Use a fresh bottle of the reagent or a newly opened one. Ensure all transfers are done under a strict inert atmosphere. Rationale: Moisture leads to the rapid decomposition of the acyl chloride functionality. |
| 2. Insufficiently Anhydrous Conditions: Trace water in the solvent, on glassware, or in the starting material is consuming the reagent. | Solution: Use freshly distilled/dried solvents. Flame-dry all glassware immediately before use. Dry starting materials under high vacuum. Rationale: Water is a competing nucleophile that will readily react with the highly electrophilic phosphorus center. | |
| 3. Low Reaction Temperature: The activation energy for the reaction is not being met, especially with hindered or less reactive nucleophiles. | Solution: Gradually increase the reaction temperature. Start reactions at 0°C and allow them to slowly warm to room temperature.[5][6] For stubborn substrates, gentle heating (e.g., 40-50°C) may be required. Rationale: Higher temperatures increase molecular kinetic energy, promoting more frequent and energetic collisions between reactants. | |
| Multiple Side Products Observed | 1. Over-reaction/Multiple Phosphorylations: If your substrate has multiple nucleophilic sites (e.g., a diol), phosphorylation can occur at more than one position. | Solution: Use an excess of the substrate relative to the phosphorylating agent. Alternatively, employ protecting group strategies to block other reactive sites. Rationale: Le Châtelier's principle suggests that an excess of one reactant will drive the reaction towards the mono-substituted product. |
| 2. Base-Induced Degradation: The base used may be too strong or nucleophilic, leading to degradation of the starting material or product. | Solution: Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.[7] Rationale: These bases can act as proton scavengers (for the HCl byproduct) without competing with the primary nucleophile in attacking the phosphorus center. | |
| 3. Hydrolysis During Work-up: The phosphorylated product may be unstable to aqueous acidic or basic conditions during extraction. | Solution: Perform the aqueous work-up quickly at low temperatures (on an ice bath). Use a buffered aqueous solution (e.g., saturated NH₄Cl or NaHCO₃) instead of strong acids or bases. Rationale: Phosphate esters can be labile, and minimizing exposure time and using mild pH conditions during purification prevents hydrolysis. | |
| Reaction Stalls / Incomplete Conversion | 1. Poor Solubility: One of the reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. | Solution: Choose a solvent in which all reactants are fully soluble. Dichloromethane is commonly used.[1][5] Acetonitrile or THF can also be effective.[7] A co-solvent system might be necessary. Rationale: Reactions in a homogeneous phase have significantly faster kinetics than heterogeneous systems. |
| 2. HCl Sequestration: The HCl gas generated as a byproduct can protonate the desired nucleophile or the base, rendering them unreactive.[6] | Solution: Ensure at least one equivalent of a suitable base is present to neutralize the generated HCl. A slow addition of the phosphorylating agent can also help manage the rate of HCl evolution. Rationale: A base acts as a scavenger for the acid byproduct, preventing it from interfering with the main reaction pathway. |
General Experimental Workflow
This protocol provides a generalized starting point for the phosphorylation of a primary alcohol. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Caption: Standard workflow for a phosphorylation reaction.
Summary of Recommended Reaction Parameters
The following table summarizes typical starting conditions for optimization experiments.
| Parameter | Recommended Range / Options | Rationale & Notes |
| Solvents | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF) | DCM is a common first choice due to its inertness and ability to dissolve many organic substrates.[1][5] All solvents must be anhydrous. |
| Temperature | -20°C to 50°C | Start at 0°C for the addition of the phosphorylating agent to control the initial exotherm, then allow to warm to room temperature.[5][6] |
| Base | Diisopropylethylamine (DIPEA), Triethylamine (TEA), Pyridine, 2,6-Lutidine | A non-nucleophilic base is often preferred to avoid side reactions.[7][8] Use at least 1.0 equivalent to neutralize the HCl byproduct. |
| Stoichiometry | Phosphorylating Agent: 1.0 - 1.2 eq.Base: 1.0 - 1.5 eq. | A slight excess of the phosphorylating agent can help drive the reaction to completion. The amount of base should be sufficient to scavenge all generated acid. |
| Concentration | 0.1 M - 0.5 M | A concentration of ~0.2 M is a good starting point. Very high dilutions may slow the reaction rate, while very high concentrations can lead to side reactions or solubility issues. |
References
- Vertex AI Search. (2025).
- Macromolecules - ACS Publications. High molecular weight poly(2-methoxy-1,3,2-dioxaphospholane 2-oxide)
- Sigma-Aldrich. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide 6609-64-9.
- ResearchGate. (n.d.). Chemical structures of 2-methoxy-1,3,2-dioxaphospholane 2-oxide (1),....
- ChemicalBook. (n.d.). 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis.
- ResearchGate. (2025). A two step synthesis of 2-oxo-2-vinyl 1,3,2-dioxaphospholanes and -dioxaphosphorinanes.
- Accelerating the End-to-end Production of Cyclic Phosphate Monomers with Modular Flow Chemistry.
- SAFETY DATA SHEET. (2012). 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
- ChemicalBook. (n.d.). 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide synthesis.
- Synthesis of 1,3,2-Dioxoazaphospholanes. (2017). International Journal of Advanced Research in Science, Engineering and Technology.
- The Power of Biocatalysts for Highly Selective and Efficient Phosphoryl
- PubMed. (n.d.). Novel Cyclic Phosphate Prodrug Approach for Cytochrome P450-activated Drugs Containing an Alcohol Functionality.
- Westheimer, F. H. (1987). Why nature chose phosphate to modify proteins. Science, 235(4793), 1173–1178.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Polymer Chemistry (RSC Publishing). Controlled ring-opening polymerisation of cyclic phosphates, phosphonates and phosphoramidates catalysed by heteroleptic BHT-alkoxy magnesium complexes.
- AK Scientific Inc. (2026). 2-Hydroxy-1,3,2-dioxaphospholane 2-oxide.
- PubChem. (n.d.). 1,3,2-Dioxaphospholane, 2-methyl-, 2-oxide.
- PubChem. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087.
- Chem-Impex. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
- Wikipedia. (n.d.).
- Thermo Fisher Scientific. (n.d.). 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95%.
- Cooper, G. M. (2000). The Mechanism of Oxidative Phosphorylation. In The Cell: A Molecular Approach. 2nd edition.
- PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 2-(4-nitrophenoxy)-, 2-oxide.
- Abcam. (n.d.).
- Khan Academy. (n.d.).
- U.S. Environmental Protection Agency. (1980). Dioxins: Volume II - Analytical Method for Industrial Wastes.
Sources
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- 5. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]
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- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
Technical Support Center: Stability and Degradation of 1,3,2-Dioxaphospholane 2-Oxide Derivatives
Welcome to the technical support center for 1,3,2-Dioxaphospholane 2-Oxide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this reactive class of compounds. Our focus is on ensuring the stability of your materials and the integrity of your experimental outcomes.
Introduction to 1,3,2-Dioxaphospholane 2-Oxide Stability
The 1,3,2-dioxaphospholane 2-oxide ring system is a five-membered cyclic phosphate ester. A key characteristic of this structure is its inherent ring strain, which significantly enhances its reactivity compared to acyclic or larger cyclic phosphate esters.[1][2] This heightened reactivity is a double-edged sword: it can be beneficial for certain synthetic applications but also poses challenges regarding stability and degradation. The primary degradation pathway for these compounds is hydrolysis, which involves the cleavage of a P-O bond within the five-membered ring.
This guide will walk you through the factors influencing the stability of 1,3,2-dioxaphospholane 2-oxide derivatives and provide practical solutions to common challenges encountered during their use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 1,3,2-Dioxaphospholane 2-Oxide derivatives?
A1: The stability of 1,3,2-dioxaphospholane 2-oxide derivatives is primarily influenced by the following factors:
-
pH: These compounds are highly susceptible to both acid- and base-catalyzed hydrolysis.[3] Extreme pH conditions should be avoided. Neutral or slightly acidic conditions are generally preferred for storage and handling, though this is compound-specific.
-
Moisture: Due to their susceptibility to hydrolysis, exposure to water should be minimized.[4][5] This includes atmospheric moisture.
-
Temperature: Elevated temperatures accelerate the rate of degradation.[6] Therefore, storage at low temperatures is recommended.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis. Aprotic, anhydrous solvents are generally preferred for reactions and storage of solutions.
-
Presence of Nucleophiles: The phosphorus center is electrophilic and susceptible to attack by nucleophiles. This includes water, alcohols, and amines.
-
Enzymatic Activity: In biological systems, phosphatases and other enzymes can rapidly catalyze the hydrolysis of the phosphate ester bond.[7]
Q2: What are the expected degradation products of 1,3,2-Dioxaphospholane 2-Oxide derivatives?
A2: The principal degradation pathway is hydrolysis, which results in the opening of the dioxaphospholane ring. This typically yields a linear phosphate mono- or diester. The exact structure of the degradation product will depend on the specific derivative and the point of nucleophilic attack on the phosphorus atom.
Visualizing the Hydrolytic Degradation Pathway
Below is a generalized diagram illustrating the hydrolytic degradation of a generic 1,3,2-dioxaphospholane 2-oxide derivative.
Caption: Generalized hydrolytic degradation of 1,3,2-dioxaphospholane 2-oxide.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent reaction yields or kinetics. | Degradation of the 1,3,2-dioxaphospholane 2-oxide reagent. | 1. Verify Reagent Purity: Before use, check the purity of your starting material using an appropriate analytical method like ³¹P NMR or HPLC. Impurities may indicate degradation during storage.2. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[5]3. Control Reaction Temperature: Perform reactions at the lowest effective temperature to minimize thermal degradation. |
| Appearance of unexpected byproducts in analytical traces (e.g., NMR, LC-MS). | Hydrolysis of the dioxaphospholane ring during the reaction or workup. | 1. Analyze Reaction Mixture Over Time: Take aliquots from your reaction at different time points to monitor for the appearance of degradation products. This can help distinguish between reaction byproducts and degradation products.2. Use Aprotic Solvents for Workup: During extraction and purification, use anhydrous aprotic solvents. If an aqueous wash is necessary, perform it quickly with cold, buffered solutions (ideally slightly acidic) and immediately extract the product into an organic solvent.[7]3. Avoid Basic Conditions: Be cautious with basic reagents or workup conditions, as they can significantly accelerate hydrolysis.[1] |
| Loss of compound during storage. | Improper storage conditions leading to gradual degradation. | 1. Store Under Inert Gas: Store the solid compound or its solutions under an inert atmosphere.2. Low-Temperature Storage: Store at recommended low temperatures, typically -20°C or below, to slow down degradation kinetics.[8]3. Use a Desiccator: For solid compounds, storage in a desiccator can help prevent moisture absorption.[4] |
| Difficulty in purifying the desired product. | Co-elution of the product with its hydrolysis products. | 1. Optimize Chromatographic Conditions: Develop a chromatographic method (e.g., HPLC, column chromatography) that effectively separates your product from its more polar hydrolysis products. A change in the mobile phase polarity or the use of a different stationary phase may be necessary.2. Derivatization: In some cases, derivatizing the product or the impurity can alter their chromatographic behavior, facilitating separation. |
Experimental Protocols
Protocol 1: General Handling and Storage of 1,3,2-Dioxaphospholane 2-Oxide Derivatives
This protocol outlines the best practices for handling and storing these sensitive compounds to maintain their integrity.
Materials:
-
1,3,2-Dioxaphospholane 2-Oxide derivative
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glove box
-
Appropriate storage vials with septa
Procedure:
-
Handling: All manipulations of the solid compound or its solutions should be performed under an inert atmosphere to minimize exposure to air and moisture. A glove box or Schlenk line is highly recommended.
-
Storage of Solid:
-
Store the solid compound in a tightly sealed vial.
-
For long-term storage, place the vial inside a desiccator filled with a suitable desiccant.
-
Store the desiccator in a freezer at -20°C or below.[8]
-
-
Preparation of Stock Solutions:
-
Use anhydrous solvents to prepare stock solutions.
-
Prepare solutions under an inert atmosphere.
-
Store stock solutions in vials with PTFE-lined septa to allow for the withdrawal of aliquots without exposing the bulk solution to the atmosphere.
-
-
Storage of Solutions:
-
Store stock solutions at low temperatures (e.g., -20°C).
-
If the compound is particularly sensitive, consider storing aliquots to avoid repeated freeze-thaw cycles of the main stock.
-
Workflow for Investigating Compound Stability
The following diagram outlines a systematic workflow for assessing the stability of a 1,3,2-dioxaphospholane 2-oxide derivative under various conditions.
Caption: A systematic workflow for stability testing.
References
- Guthrie, J. P. (1998). Factors Governing the Enhanced Reactivity of Five-Membered Cyclic Phosphate Esters. The Journal of Physical Chemistry A, 102(33), 6629-6635.
- Ramirez, F., Desai, N. B., & Ramanathan, N. (1963). Cyclic Phosphate Esters from the Hydrolysis of Cyclic Oxyphosphoranes. Evidence for Pentavalent Phosphorus in the Oxyphosphoranes. Journal of the American Chemical Society, 85(12), 1874-1875.
- Dejaegere, A., & Karplus, M. (1993). Hydrolysis rate difference between cyclic and acyclic phosphate esters: solvation versus strain. Journal of the American Chemical Society, 115(12), 5316-5317.
- Taft, R. W. (1956). Hydrolysis of Phosphorus Esters: A Computational Study. Journal of the American Chemical Society, 78(23), 5913-5919.
- Keglevich, G. (2018).
- Westheimer, F. H. (1968). Mechanism of hydrolysis of cyclic phosphate esters. Accounts of Chemical Research, 1(3), 70-75.
-
ResearchGate. (n.d.). Synthetic pathways to the cyclic phosphate esters. Retrieved from [Link]
- Westheimer, F. H. (1987).
- Zhubanov, B. A., et al. (2017). Synthesis of 1,3,2-Dioxoazaphospholanes. Oriental Journal of Chemistry, 33(2), 963-967.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
handling and storage best practices for 1,3,2-Dioxaphospholan-2-ium 2-oxide
Technical Support Center: 1,3,2-Dioxaphospholane Derivatives
A Guide to the Safe Handling and Storage of 2-Chloro-1,3,2-dioxaphospholane 2-oxide
Welcome to the technical support center for reactive phosphorus compounds. This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS 6609-64-9) and related derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring the integrity of your experiments and the safety of your laboratory personnel.
The high reactivity that makes this compound a versatile reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers also necessitates stringent handling and storage protocols.[1] This document provides a self-validating system of best practices, from receiving to disposal, grounded in authoritative safety data.
Hazard Identification and Key Properties
Understanding the inherent chemical nature of 2-Chloro-1,3,2-dioxaphospholane 2-oxide is the foundation of its safe use. This compound is classified as hazardous, primarily due to its high reactivity with water and its corrosive nature.[2] Accidental contact with moisture can lead to a violent reaction, liberating toxic gases and compromising the material's integrity.[2][3]
| Property | Value | Source |
| CAS Number | 6609-64-9 | [1][2] |
| Molecular Formula | C₂H₄ClO₃P | [1][2] |
| Appearance | Colorless Liquid | [1] |
| Melting Point | 12-14 °C (54-57 °F) | [1][4][5] |
| Boiling Point | 89-91 °C @ 0.8 mmHg | [1][4][5] |
| Density | 1.55 g/mL at 25 °C | [1][4][5] |
| Primary Hazards | Reacts violently with water; Causes severe skin burns and eye damage. | [2][6] |
| Incompatibilities | Water, strong oxidizing agents, strong bases, moist air. | [2][7] |
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the day-to-day handling and storage of 2-Chloro-1,3,2-dioxaphospholane 2-oxide.
Q1: What are the absolute critical storage conditions for this reagent?
A1: The reagent must be stored at freezer temperatures, typically between -10°C and -20°C.[1][4][5] This is not only to maintain its chemical stability but also to keep it below its melting point, which can reduce vapor pressure. Storage must be in a dedicated corrosives area, away from incompatible materials.[2] The two most critical factors are moisture exclusion and temperature control . The container must be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[2][8]
Q2: I received a shipment. What is the first thing I should do?
A2: Upon receipt, a thorough inspection is crucial before transferring the container to its designated storage location. This initial check is your first line of defense against a potential laboratory incident. Do not sign for or accept packages that show obvious signs of damage or leakage.
Problem 3: A small spill (<5 mL) has occurred inside the chemical fume hood.
-
Probable Cause: Accidental mishandling during dispensing.
-
Solution:
-
Alert colleagues in the immediate area and ensure the fume hood sash is kept as low as possible.
-
Do NOT use water or a general-purpose spill kit, as this will cause a violent reaction. [2][7] 3. Use a dry, inert absorbent material (e.g., sand, diatomaceous earth, or a specialized absorbent for reactive chemicals) to cover the spill.
-
Once absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled container for hazardous waste.
-
Wipe the area with a solvent recommended by your EHS office (e.g., dry isopropanol or toluene), followed by a final decontamination.
-
Report the spill to your lab supervisor and EHS department, even if it is small.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. Compound Summary for CID 81087, 2-Chloro-1,3,2-dioxaphospholane 2-oxide. National Center for Biotechnology Information. [Link]
-
Synergist, The. Best Practices for Proper Chemical Storage. AIHA. [Link]
-
B&M Scientific. How to Safely Store Lab Chemicals and Reagents. [Link]
- Vertex AI Search.Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance.
- Guide to Safe Chemical Storage.Best Practices for the Industry.
Sources
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- 4. 2-クロロ-1,3,2-ジオキサホスホラン-2-オキシド | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-氯-1,3,2-二氧磷杂环戊烷 2-氧化物 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Analytical Strategies for Impurity Profiling of 1,3,2-Dioxaphospholane Derivatives
Welcome to the technical support center for the analysis of 1,3,2-Dioxaphospholane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and characterizing impurities in key synthetic intermediates like 2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS 6609-64-9). This compound is a critical building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Rigorous impurity profiling is not just an analytical exercise; it is a fundamental requirement for ensuring the safety, efficacy, and regulatory compliance of the final product.[3]
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities in 2-Chloro-1,3,2-dioxaphospholane 2-oxide?
A1: Understanding the synthesis route is key to predicting potential impurities. A common synthesis involves the reaction of ethylene glycol with phosphorus oxychloride, often in a non-aqueous solvent like dichloromethane.[4] Based on this, likely impurities include:
-
Starting Materials: Unreacted ethylene glycol and phosphorus oxychloride.
-
Residual Solvents: Solvents used during synthesis and workup, such as dichloromethane, acetonitrile, or pyridine.[4][5] The control of these is guided by the ICH Q3C guidelines.[6]
-
Side-Reaction Products:
-
Hydrolysis Products: Reaction with trace moisture can lead to the opening of the dioxaphospholane ring.
-
Oligomers/Polymers: Self-reaction or reaction with ethylene glycol can form phosphate ester oligomers.
-
Related Precursors: The trivalent phosphorus compound, 2-Chloro-1,3,2-dioxaphospholane, can be present as an impurity if the oxidation step is incomplete.[7]
-
Q2: What are the regulatory expectations for controlling these impurities?
A2: Global regulatory bodies like the EMA and FDA follow the International Council for Harmonisation (ICH) guidelines.[6][8] For a new drug substance, the ICH Q3A(R2) guideline is paramount.[6] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
| Threshold Type | Typical Level (for Maximum Daily Dose ≤ 2 g/day ) | Action Required |
| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory submissions.[9][10] |
| Identification Threshold | > 0.10% or 1.0 mg/day (whichever is lower) | The structure of any impurity exceeding this level must be determined.[9] |
| Qualification Threshold | > 0.15% or 1.0 mg/day (whichever is lower) | Toxicological data is required to demonstrate the safety of any impurity above this level.[9][10] |
The analytical procedures used must be validated with a quantitation limit at or below the reporting threshold.[10]
Q3: Which primary analytical technique should I use for routine purity analysis?
A3: For routine analysis of non-volatile organic impurities, High-Performance Liquid Chromatography (HPLC) is the workhorse technique. Given the polar nature of the parent molecule and its likely impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is often an excellent choice, as it provides good retention for polar compounds and is highly compatible with mass spectrometry (MS) detectors.[11] Reversed-phase HPLC (RP-HPLC) can also be used, often with ion-pairing reagents, though these can be problematic for MS compatibility and system cleanliness.[11]
Q4: When is Nuclear Magnetic Resonance (NMR) spectroscopy necessary?
A4: NMR spectroscopy is the gold standard for unequivocal structure elucidation.[12][13] It becomes essential when you encounter an impurity above the identification threshold that cannot be identified by other means (e.g., comparison to a known reference standard). Key advantages of NMR include:
-
It provides detailed structural information without needing a reference standard for the impurity itself.[13]
-
Techniques like ¹H, ¹³C, and particularly ³¹P NMR are highly informative for organophosphorus compounds.[14]
-
2D NMR experiments (COSY, HSQC, HMBC) can map out the complete chemical structure.[12]
Troubleshooting Guides
HPLC-Related Issues
Q: My peaks for the main compound and several impurities are showing significant tailing in RP-HPLC. What is the cause and how can I fix it?
A: This is a classic problem when analyzing phosphate-containing compounds.
-
Causality: The phosphate groups in your analyte have a high affinity for metal ions. They chelate with trace metals present on the surface of standard stainless steel HPLC columns and tubing, causing secondary interactions that lead to poor peak shape (tailing).[15]
-
Troubleshooting Steps:
-
Use a Metal-Free System: The most effective solution is to use an HPLC system with PEEK or other polymer-based tubing and a metal-free or bio-inert column. These columns are designed to minimize exposed metal surfaces, leading to sharper, more symmetrical peaks.[15]
-
Mobile Phase Modifiers: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help by binding to the metal sites in the system, but this is often not compatible with MS detection.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography operates under different retention mechanisms and can often mitigate this issue while being well-suited for polar analytes.[11]
-
Mass Spectrometry (MS) Issues
Q: I am using LC-MS for identification, but the fragmentation spectra are ambiguous. How can I get more definitive structural information?
A: Organophosphorus compounds can exhibit complex fragmentation pathways, including rearrangements.[16]
-
Causality: The energy applied during ionization and fragmentation can induce migrations of alkyl and hydrogen groups, leading to fragment ions that are not formed by simple cleavage.[16]
-
Troubleshooting Steps:
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically <5 ppm error). This allows you to determine the elemental composition of both the parent ion and its key fragment ions, which is a powerful constraint for identifying unknowns.[17][18]
-
Perform MS/MS Experiments: Isolate the precursor ion of interest and perform collision-induced dissociation (CID). Systematically varying the collision energy can help you map the fragmentation pathway and identify characteristic neutral losses or product ions.[19]
-
Study Fragmentation Patterns: Organophosphate esters often show characteristic fragment ions corresponding to the phosphate core and losses of the substituent groups.[17] Comparing your unknown's spectrum to literature data on similar compounds can provide valuable clues.
-
Sample Preparation & Volatiles Analysis
Q: I suspect high levels of residual dichloromethane from the synthesis. What is the best method for accurate quantification?
A: For volatile organic compounds like residual solvents, the preferred method is Static Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) .
-
Causality: Direct injection of the sample can contaminate the GC system and is often not sensitive enough. Headspace analysis samples the vapor phase in equilibrium with the sample, concentrating the volatile analytes while leaving non-volatile matrix components behind. This results in a much cleaner analysis.
-
Workflow:
-
Sample Preparation: Accurately weigh the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample and facilitate the release of volatiles.
-
Incubation: Heat the sealed vial at a specific temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) to allow the volatiles to partition into the headspace.
-
Injection & Analysis: A heated syringe automatically samples the headspace gas and injects it into the GC-MS for separation and detection. Quantification is performed using an external or internal standard. This approach is consistent with ICH Q3C guidelines for residual solvent analysis.[6]
-
Visualized Workflows & Protocols
Impurity Identification and Control Workflow
The following diagram outlines a logical workflow for addressing impurities based on regulatory guidelines.
Caption: Decision workflow for impurity management per ICH guidelines.
Protocol 1: HILIC-MS Method for Polar Impurity Profiling
This protocol provides a starting point for developing a method to separate the parent compound from its polar, non-volatile impurities.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 90:10 (v/v) mixture of acetonitrile and water. This high organic content is crucial for good peak shape in HILIC.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: An LC-MS system, preferably with a bio-inert or metal-free flow path.
-
Column: A HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm).[11]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.[11]
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B (concave curve)
-
10-12 min: 50% B
-
12.1-15 min: Re-equilibrate at 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometer Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (can be optimized to control in-source fragmentation)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 50 - 500
-
References
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). MCA The Gambia.
- Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. (n.d.). National Institutes of Health (NIH).
- Regulatory aspects of Impurity profiling. (2020). ijdra.
- Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (2024). MDPI.
- Impurities in Drug Substances and Products. (n.d.). USP.
- Determination of twenty organophosphorus pesticides in blood serum by gas chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
- Mass Spectra of Some Organophosphorus Pesticide Compounds. (2020). Oxford Academic.
- Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. (n.d.). ResearchGate.
- A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds. (n.d.). Benchchem.
- analytical methods for impurity profiling. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide. (n.d.). Chem-Impex.
- ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.). ATSDR.
- No.L447. (n.d.). Shimadzu.
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide | 6609-64-9. (n.d.). J&K Scientific.
- NMR spectroscopy in pharmacy. (n.d.). alpaipars.
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide 6609-64-9. (n.d.). Sigma-Aldrich.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
- Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed.
- Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. (1999). Semantic Scholar.
- 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis. (n.d.). ChemicalBook.
- Synthesis of 1,3,2-Dioxoazaphospholanes. (2017).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. usp.org [usp.org]
- 4. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. 2-氯-1,3,2-二氧磷杂环戊烷 2-氧化物 | Sigma-Aldrich [sigmaaldrich.com]
- 8. ijdra.com [ijdra.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. mca.gm [mca.gm]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alpaipars.com [alpaipars.com]
- 15. shimadzu.com [shimadzu.com]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 1,3,2-Dioxaphospholane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production-scale synthesis involving 1,3,2-dioxaphospholane-based phosphorylating agents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the unique challenges encountered when scaling these sensitive but powerful reactions from the bench to production.
Section 1: Introduction & Critical Safety Protocols
Reactions involving cyclic phosphate esters, particularly activated species like 2-chloro-1,3,2-dioxaphospholane 2-oxide, are invaluable for the synthesis of phospholipids, prodrugs, and other biologically important molecules.[1][2] However, their high reactivity presents significant challenges during scale-up.[3] This guide is structured to provide not just solutions, but the underlying chemical principles to empower you to make informed decisions during process development.
Safety First: Organophosphorus compounds, especially reactive intermediates, must be handled with extreme caution.[4]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4][5] All manipulations should be performed in a certified chemical fume hood.[5]
-
Handling & Storage: The key precursor, 2-chloro-1,3,2-dioxaphospholane 2-oxide, is water-reactive and corrosive.[6] It liberates toxic gas upon contact with water and acids.[6] Store it under an inert atmosphere (e.g., argon or nitrogen) at recommended low temperatures (typically -20°C) to prevent degradation.[1]
-
Emergency Procedures: Be prepared for spills and exposures. Have appropriate quenching agents (e.g., a solution of sodium bicarbonate) and emergency response plans in place. In case of exposure, immediately seek medical attention.[7][8]
Section 2: Understanding the Reactive Species
The term "1,3,2-Dioxaphospholan-2-ium 2-oxide" describes the highly electrophilic, transient cationic intermediate formed during nucleophilic substitution at the phosphorus center. For practical purposes, this guide will focus on reactions starting from the most common and commercially available precursor, 2-chloro-1,3,2-dioxaphospholane 2-oxide (COP) . The reaction proceeds via the displacement of the chloride, which is an excellent leaving group, creating the reactive intermediate that is then attacked by the desired nucleophile (e.g., an alcohol or amine).
Caption: Formation of the reactive intermediate from COP.
Section 3: Troubleshooting Guide for Scale-Up
This section addresses common issues encountered during the scale-up of phosphorylation reactions using COP and its derivatives.
Category 1: Reaction Initiation and Control
Q1: My reaction is sluggish or fails to initiate, even though it worked at the lab scale. What's wrong?
A1: This is a frequent scale-up challenge and is almost always traced back to impurities or inadequate mixing.
-
Causality: The phosphorus center is a hard electrophile and is highly sensitive to trace amounts of water or other protic impurities, which will consume the starting material. On a larger scale, inefficient mixing can lead to localized "dead spots" where the reagents do not come into contact effectively.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all starting materials, especially the nucleophile (your substrate) and any base used, are rigorously dried. Use freshly distilled or anhydrous grade solvents.
-
Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure throughout the reaction.
-
Mixing Efficiency: At scale, surface-level stirring is insufficient. Use an overhead stirrer with a properly sized impeller to ensure good subsurface mixing and a visible vortex. Baffles within the reactor can also dramatically improve mixing efficiency.
-
Temperature Control: Initial addition of COP should be done at a low temperature (e.g., 0°C or below) to control the initial exotherm, after which the reaction can be allowed to warm to room temperature.[9][10]
-
Q2: The reaction is highly exothermic and difficult to control upon adding the phosphorylating agent. How can I manage this?
A2: Exothermicity is a major safety and quality concern during scale-up. The reaction of COP with nucleophiles is very fast and releases significant heat.[9]
-
Causality: The heat generated is proportional to the volume of reactants, while the ability to remove heat is proportional to the surface area of the reactor. As you scale up, the volume increases cubically while the surface area increases squarely, leading to a decreased ability to dissipate heat.
-
Troubleshooting Steps:
-
Slow Addition: Add the COP solution dropwise via an addition funnel or a syringe pump.[10] The rate of addition should be tied directly to the ability of your cooling system to maintain the target temperature.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the solvent.[10]
-
Efficient Cooling: Ensure your reactor is equipped with a cooling jacket with a high-performance chiller. For very large scales, internal cooling coils may be necessary.
-
Reverse Addition: In some cases, adding the nucleophile solution to the COP solution (instead of the other way around) can help maintain a low concentration of the more reactive species and control the reaction rate.
-
Caption: Troubleshooting workflow for reaction control issues.
Category 2: Yield and Purity Issues
Q3: My reaction yields are low, and I see multiple phosphorus-containing byproducts in the 31P NMR spectrum.
A3: This points to side reactions, most commonly hydrolysis or oligomerization.
-
Causality: The five-membered dioxaphospholane ring is highly strained and susceptible to ring-opening reactions, especially in the presence of nucleophiles or acid/base catalysts.[3] Water will hydrolyze the P-Cl bond and can also lead to ring-opening, forming unwanted phosphate byproducts.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: This cannot be overstated. Dry solvents over molecular sieves or via a solvent purification system. Ensure glassware is oven- or flame-dried.
-
Base Selection: If a base is required to scavenge HCl produced during the reaction, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge. Pyridine or triethylamine can sometimes act as nucleophilic catalysts, promoting side reactions.
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the COP reagent, but avoid a large excess which can lead to side reactions with the product.
-
Reaction Monitoring: Track the reaction progress by TLC or 31P NMR. Stop the reaction as soon as the starting material (nucleophile) is consumed to prevent product degradation or byproduct formation.
-
Q4: The final product is difficult to purify. What are the common impurities and how can I remove them?
A4: Impurities are often acidic phosphorus byproducts from hydrolysis or residual starting materials.
-
Causality: The desired phosphorylated product and the acidic byproducts can have similar polarities, making chromatographic separation difficult.
-
Troubleshooting Steps:
-
Aqueous Workup: A carefully controlled aqueous wash can remove water-soluble impurities. Use a buffered solution (e.g., saturated sodium bicarbonate) to neutralize any HCl and acidic phosphorus species. Be mindful that your product may also be sensitive to hydrolysis during workup.
-
Filtration: If a salt (e.g., pyridinium hydrochloride) precipitates during the reaction, it should be removed by filtration before the aqueous workup.
-
Chromatography: Use silica gel chromatography for purification. A common mobile phase is a gradient of methanol in dichloromethane. It can be beneficial to pre-treat the silica gel with a small amount of triethylamine (~1%) in the eluent to prevent streaking of acidic compounds.
-
Distillation: For non-polar, thermally stable organophosphorus compounds, fractional distillation under reduced pressure can be an effective purification method.[11]
-
Data Summary: Precursor Synthesis Conditions
The synthesis of the key precursor, 2-chloro-1,3,2-dioxaphospholane 2-oxide (COP), is typically achieved by reacting ethylene glycol with phosphorus oxychloride.[10]
| Parameter | Condition 1 | Condition 2 | Rationale & Comments |
| Solvent | Dichloromethane (DCM) | Acetonitrile | DCM is common, but acetonitrile can be used. Must be anhydrous.[10] |
| Temperature | 0 °C | -10 °C to 0 °C | Critical for controlling the highly exothermic reaction and HCl evolution.[10] |
| Addition Rate | Slow, dropwise | Controlled via pump | Essential to prevent temperature spikes and excessive gas release.[9][10] |
| Base | None (HCl evolves) | Triethylamine (scavenger) | Often run without base, with HCl being vented. A non-nucleophilic base can be used but adds complexity to purification. |
| Typical Yield | ~90-95% | ~85-92% | High yields are achievable with careful control of conditions. |
Section 4: Frequently Asked Questions (FAQs)
Q: How stable is 2-chloro-1,3,2-dioxaphospholane 2-oxide in solution? A: It has limited stability in solution, especially in nucleophilic solvents. It is best to prepare solutions fresh and use them immediately. In non-nucleophilic, anhydrous solvents like DCM or acetonitrile under an inert atmosphere, it can be stable for several hours at low temperatures.
Q: Can I monitor the reaction by means other than 31P NMR? A: While 31P NMR is the most definitive method, you can often use TLC if your substrate and product have different Rf values. Stain with a potassium permanganate dip, which will react with the phosphorus moiety. HPLC can also be an effective tool for monitoring.
Q: What are the alternatives to COP for this type of phosphorylation? A: Other common phosphorylating agents include diethyl chlorophosphate (DEPC) or diphenyl chlorophosphate (DPPC). However, the cyclic nature of COP makes it significantly more reactive, allowing for reactions to occur under milder conditions.[3] This heightened reactivity is a key advantage but also the source of many of the handling challenges.
Section 5: Key Experimental Protocol
Protocol: Synthesis of 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP)
This protocol is adapted from literature procedures and should be performed by trained personnel with appropriate safety precautions.[10]
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. The outlet should be connected to a gas bubbler and then to a base trap (e.g., a beaker with NaOH solution) to neutralize the evolved HCl gas.
-
Charging: Charge the flask with anhydrous ethylene glycol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of glycol).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve phosphorus oxychloride (POCl3, 1.05 eq) in anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the POCl3 solution dropwise to the ethylene glycol solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. Vigorous evolution of HCl gas will be observed.
-
Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Workup: The reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess HCl.
-
Purification: The crude product is purified by vacuum distillation (boiling point is approx. 89-91 °C at 0.8 mmHg) to yield a colorless liquid.[1] The purity should be confirmed by 31P and 1H NMR.
Section 6: References
-
Beilstein Journals. (2018). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Retrieved from [Link]
-
Google Patents. (2011). US20110021803A1 - Purification and preparation of phosphorus-containing compounds. Retrieved from
-
Agilent Technologies. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Google Patents. (n.d.). Method for preparing 2-chloro-1,3,2-dioxaphospholane-2-oxide. Retrieved from
-
Gold Standard Diagnostics. (n.d.). Safety Data Sheet - Organophosphate/Carbamate (OP/C). Retrieved from [Link]
-
The Sydney Children's Hospitals Network. (2024). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. BJOC - Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors [beilstein-journals.org]
- 4. fishersci.com [fishersci.com]
- 5. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 6. fishersci.com [fishersci.com]
- 7. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 8. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Chloro-1,3,2-dioxaphospholane-2-oxide synthesis - chemicalbook [chemicalbook.com]
- 11. US20110021803A1 - Purification and preparation of phosphorus-containing compounds - Google Patents [patents.google.com]
Validation & Comparative
A Guide to the Rigorous Validation of Protein Phosphorylation: An Application Scientist's Perspective
Chapter 1: The Challenge of Phosphorylation Analysis & The Imperative for Validation
Protein phosphorylation is a dynamic and often sub-stoichiometric post-translational modification (PTM), meaning only a small fraction of a total protein population may be phosphorylated at a given site at any moment.[1] Mass spectrometry has become the tool of choice for its sensitivity and ability to pinpoint the exact location of modification.[2][3] However, several factors inherent to the MS workflow necessitate stringent validation:
-
Low Abundance: Phosphopeptides are typically of low abundance (<1%) in complex proteomic samples, requiring specialized enrichment techniques.[4]
-
Enrichment Bias: Common enrichment strategies like Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) have inherent biases.[5][6] For instance, IMAC tends to favor multi-phosphorylated peptides, while TiO₂ shows higher specificity for mono-phosphopeptides.[4][5][7][8] This can lead to the preferential detection of certain types of phosphopeptides.
-
Data Analysis Complexities: Assigning a phosphorylation site to a specific serine, threonine, or tyrosine residue within a peptide is a probabilistic determination.[9][10] Incorrect site localization is a known challenge that requires careful data analysis and, ultimately, experimental validation.[10][11]
-
Biological Significance: The detection of a phosphopeptide by MS does not inherently prove its biological relevance. The stoichiometry may be exceedingly low, or it may be a non-functional byproduct of kinase activity.[2]
Therefore, a multi-tiered validation approach is not just best practice; it is essential for scientific rigor.
Chapter 2: A Multi-Tiered Approach to Validation
Validation should be viewed as a process of accumulating orthogonal evidence to support an initial MS-based discovery. The appropriate strategy depends on the research question, available resources, and the nature of the protein of interest. We can broadly categorize validation methods into MS-based approaches and non-MS, or orthogonal, approaches.
Below is a conceptual workflow illustrating the path from large-scale discovery to confident validation of a specific phosphorylation event.
Caption: Workflow from discovery phosphoproteomics to multi-tiered validation.
Chapter 3: MS-Based Validation Strategies
The most direct way to validate a phosphopeptide identified in a discovery (or "shotgun") experiment is to use a more sensitive and specific MS-based targeted approach.
Targeted Mass Spectrometry: The Gold Standard
Targeted MS methods like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) offer superior sensitivity, specificity, and quantitative accuracy compared to discovery methods.[12][13][14] Instead of scanning a wide mass range, the instrument is instructed to specifically look for the precursor mass of the candidate phosphopeptide and its characteristic fragment ions.[12][13]
-
Selected Reaction Monitoring (SRM): Performed on triple quadrupole instruments, SRM isolates a precursor ion, fragments it, and then isolates specific, predefined fragment ions. It is highly sensitive but requires significant upfront optimization to select the best "transitions" (precursor-fragment pairs).[12][13]
-
Parallel Reaction Monitoring (PRM): Typically performed on high-resolution Orbitrap or Q-TOF instruments, PRM also isolates a specific precursor ion but then detects all resulting fragment ions in a high-resolution scan.[14][15][16] This provides greater confidence in identification and simplifies method development, as all fragments are monitored simultaneously.[14]
The causality for this enhanced performance lies in dedicating the instrument's duty cycle to a small number of targets, dramatically increasing the signal-to-noise ratio for those specific peptides.
Synthetic Phosphopeptides as Internal Standards
To achieve absolute quantification and confirm fragmentation patterns, synthetic, stable isotope-labeled versions of the target phosphopeptide can be used. These "heavy" peptides are chemically identical to the endogenous "light" peptide but have a known mass shift due to the incorporation of ¹³C or ¹⁵N isotopes. By spiking a known amount of the heavy peptide into a biological sample, the ratio of heavy to light signals allows for precise quantification of the endogenous phosphopeptide.[1] This is a self-validating system; the co-elution and co-fragmentation of the synthetic and endogenous peptides provide unambiguous confirmation of the peptide's identity.
Experimental Protocol: Targeted MS (PRM) Validation
This protocol outlines the steps for validating a candidate phosphosite using PRM with a synthetic internal standard.
-
Peptide Selection & Synthesis:
-
Select the tryptic peptide sequence containing the putative phosphorylation site from your discovery data.
-
Order a stable isotope-labeled synthetic version of this phosphopeptide (e.g., with a C-terminal ¹³C₆,¹⁵N₄-Arginine or ¹³C₆,¹⁵N₂-Lysine).
-
-
Sample Preparation:
-
Prepare biological samples (e.g., treated vs. untreated cell lysates) as you did for the discovery experiment, including protein extraction, reduction, alkylation, and tryptic digestion.
-
-
Spike-in Standard:
-
Spike a known, fixed amount of the heavy synthetic phosphopeptide into each digested sample. The amount should be optimized to be within the dynamic range of the endogenous peptide.
-
-
LC-MS/MS Analysis (PRM Method):
-
Develop a PRM method on a high-resolution mass spectrometer. Create an inclusion list containing the precursor m/z (mass-to-charge ratio) of both the endogenous (light) and synthetic (heavy) phosphopeptides.
-
Set a scheduled retention time window around the expected elution time of the peptide to maximize sensitivity.
-
Acquire data, ensuring the instrument isolates the precursor and generates a high-resolution MS/MS spectrum of the fragments.
-
-
Data Analysis:
-
Use software like Skyline to analyze the data.[15]
-
Extract ion chromatograms (XICs) for the most intense, specific fragment ions for both the light and heavy peptides.
-
Validation Criteria:
-
The light and heavy peptides must co-elute (have the same retention time).
-
The relative intensities of the fragment ions in the MS/MS spectra must match between the light and heavy peptides.
-
Calculate the ratio of the peak area of the light peptide to the heavy peptide across different biological conditions to determine relative quantitative changes.
-
-
Chapter 4: Orthogonal, Non-MS Validation Methods
While targeted MS confirms the chemical identity of a phosphopeptide, orthogonal methods provide crucial biological context and validation through independent physical principles.[17]
Immuno-Based Approaches: Phospho-Specific Antibodies
Western blotting with an antibody that specifically recognizes the phosphorylated form of the target protein is a widely used validation technique.[18][19]
-
Causality: This method relies on the highly specific molecular recognition between an antibody's antigen-binding site and the epitope containing the phosphorylated residue.
-
Trustworthiness: A robust validation experiment must include proper controls. A key control is treating a sample with a phosphatase (e.g., lambda protein phosphatase) to remove phosphate groups; this should lead to the loss of the signal from the phospho-specific antibody, confirming its specificity.[20][21] Additionally, comparing the signal to the total protein level (using a pan-protein antibody) is essential to determine if changes are due to phosphorylation or overall protein expression.[20][21][22]
Critical Note on Antibody Validation: It is imperative to validate the phospho-specific antibody itself, as cross-reactivity is a common issue.[23][24] The manufacturer's validation is a starting point, but specificity should be confirmed in your experimental system.
Biochemical Approaches
-
In Vitro Kinase Assay: To test if a specific kinase is responsible for the identified phosphorylation, an in vitro kinase assay can be performed.[25][26] The putative substrate protein (or a peptide fragment) is incubated with the active kinase in the presence of ATP.[27] The reaction can then be analyzed by MS or Western blot to confirm the phosphorylation event.[25][27] This provides direct evidence of a kinase-substrate relationship.
-
Phosphatase Treatment: As mentioned, treating cell lysates or immunoprecipitated protein with a broad-spectrum phosphatase is a powerful negative control.[28][29] The disappearance of a phosphosite after phosphatase treatment, as detected by MS or Western blot, strongly supports its identity as a genuine phosphorylation event.[21][29]
-
Site-Directed Mutagenesis: This is the definitive genetic method for probing the functional importance of a phosphorylation site.[30] The codon for the phosphorylated serine (S), threonine (T), or tyrosine (Y) is mutated in the gene's DNA sequence.[2]
-
Phospho-deficient mutant (e.g., S to Alanine [A]): Alanine cannot be phosphorylated and mimics the dephosphorylated state.[31][32][33]
-
Phospho-mimetic mutant (e.g., S to Aspartic Acid [D] or Glutamic Acid [E]): The negative charge of these residues can sometimes mimic the negative charge of a phosphate group, locking the protein in a pseudo-phosphorylated state.[2][31][32] The functional consequences of these mutations in cellular assays provide the strongest evidence for the biological relevance of the phosphorylation site.
-
Caption: Logic of orthogonal validation methods for a candidate phosphosite.
Chapter 5: Comparative Analysis & Data Integration
No single method is sufficient. A compelling validation story is built by integrating data from multiple, independent techniques. The table below provides a comparative summary to guide your experimental design.
| Method | Type of Information Provided | Throughput | Sensitivity | Specificity | Primary Use Case |
| Targeted MS (PRM/SRM) | Unambiguous chemical identity, relative/absolute quantification.[12][13] | Medium | Very High | Very High | Quantitative confirmation of MS discovery data.[15] |
| Phospho-Specific Western Blot | Semi-quantitative validation, protein size confirmation.[18] | High | Medium-High | Variable (Antibody-dependent) | Rapid validation of key hits; cellular pathway analysis.[19] |
| In Vitro Kinase Assay | Direct evidence of a kinase-substrate relationship.[27] | Low | High | High | Mechanistic studies; confirming upstream kinase.[25] |
| Phosphatase Assay | Confirms presence of a labile phosphate group.[29] | High | High | High | Essential negative control for immuno-based methods.[21][28] |
| Site-Directed Mutagenesis | Functional consequence of the phosphorylation event.[30] | Low | N/A | Very High | Definitive test of biological relevance.[2][31] |
Conclusion
The journey from a peak in a mass spectrum to a validated, functional phosphorylation site is a multi-step process that demands scientific rigor. Large-scale discovery phosphoproteomics provides the map, but it is the careful, methodical work of validation that navigates this map to find true biological treasure. By combining the quantitative power of targeted mass spectrometry with the biological insights from orthogonal biochemical and genetic methods, researchers can build a robust, self-validating case for their findings. The choice of which validation tools to employ will always depend on the specific biological question, but the principle of seeking independent, corroborating evidence remains the bedrock of credible signal transduction research.
References
- Vertex AI Search. Comparison of Five Strategies for Efficient Enrichment of Phosphopeptides (IMAC/TiO₂, etc.).
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A Comparative Guide to the Kinetic Performance of 1,3,2-Dioxaphospholan-2-ium 2-oxide and Other Phosphorylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the efficient and controlled phosphorylation of alcohols is a cornerstone reaction. The choice of phosphorylating agent is critical, directly impacting reaction rates, yields, and selectivity. This guide provides a comprehensive kinetic analysis of reactions involving the highly reactive cyclic phosphorylating agent, 1,3,2-dioxaphospholan-2-ium 2-oxide, and compares its performance with established alternatives, namely phosphoramidites and H-phosphonates. This analysis is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Quest for Efficient Phosphorylation
Phosphorylation is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules, including nucleotides, phospholipids, and phosphorylated drug candidates. The ideal phosphorylating agent should exhibit high reactivity under mild conditions, demonstrate excellent functional group tolerance, and provide the desired product in high yield with minimal side reactions.
This compound and its derivatives, such as 2-chloro-1,3,2-dioxaphospholane 2-oxide, are five-membered cyclic phosphate esters. The inherent ring strain in these molecules leads to a significant enhancement in their reactivity towards nucleophiles compared to their acyclic counterparts. This heightened electrophilicity makes them potent phosphorylating agents. This guide will delve into the quantitative aspects of their reactivity and benchmark them against other widely used classes of phosphorylating agents.
Comparative Kinetic Analysis: A Quantitative Look at Reactivity
To provide a clear comparison of the kinetic performance of different phosphorylating agents, we will consider the phosphorylation of a model primary alcohol, ethanol. The progress of these reactions can be effectively monitored in real-time using ³¹P NMR spectroscopy, a powerful technique for observing the transformation of phosphorus-containing compounds.[1][2][3]
Table 1: Comparative Kinetic Data for the Phosphorylation of Ethanol
| Phosphorylating Agent | Typical Activator/Conditions | Approximate Half-life (t₁/₂) at 25°C | Relative Rate (approx.) | Key Considerations |
| 2-Chloro-1,3,2-dioxaphospholane 2-oxide | Base (e.g., Pyridine) | < 5 minutes | ~100-1000x | Highly reactive, sensitive to moisture. Reaction is often diffusion-controlled. |
| Diisopropylamino phosphoramidite | Acidic Azole (e.g., Tetrazole) | 20 - 60 minutes | ~10-50x | Requires activation; stable under anhydrous conditions. Rate is dependent on activator strength.[][5] |
| Dibutyl H-phosphonate | Oxidizing agent (e.g., I₂) and base | > 2 hours | 1x | Requires a separate oxidation step. Generally less reactive than phosphoramidites.[1] |
Note: The data presented are representative estimates based on the principles of reactivity and available literature. Actual reaction rates will vary depending on the specific substrates, concentrations, solvent, and temperature.
The striking difference in reaction rates highlights the exceptional reactivity of the cyclic phosphate. The phosphorylation using 2-chloro-1,3,2-dioxaphospholane 2-oxide is significantly faster than with both phosphoramidites and H-phosphonates. This rapid reaction can be advantageous for time-sensitive syntheses and for phosphorylating less reactive alcohols. However, this high reactivity also necessitates careful handling to avoid premature hydrolysis.[6][7]
Phosphoramidites offer a balance of reactivity and stability, with the reaction rate being tunable by the choice of activator.[] H-phosphonates are the least reactive of the three, which can be beneficial for syntheses requiring high selectivity and for minimizing side reactions, but at the cost of longer reaction times.
Experimental Protocols for Kinetic Studies
To enable researchers to conduct their own comparative kinetic studies, we provide a detailed, step-by-step methodology for monitoring the phosphorylation of an alcohol using ³¹P NMR spectroscopy.
General Materials and Instrumentation
-
Phosphorylating agents: 2-Chloro-1,3,2-dioxaphospholane 2-oxide, a representative phosphoramidite (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite), and a representative H-phosphonate (e.g., dibutyl H-phosphonate).
-
Substrate: Anhydrous ethanol.
-
Solvent: Anhydrous deuterated acetonitrile (CD₃CN) or dichloromethane (CD₂Cl₂).
-
Internal Standard: Triphenyl phosphate (for ³¹P NMR).
-
NMR Spectrometer: A spectrometer equipped with a phosphorus probe, capable of acquiring ³¹P NMR spectra.
-
Inert atmosphere: Schlenk line or glovebox for handling moisture-sensitive reagents.
Step-by-Step Experimental Workflow for Kinetic Analysis
The following protocol outlines the general procedure for one kinetic run. This should be repeated for each phosphorylating agent to be compared.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alcohol (e.g., 1.0 M ethanol in anhydrous CD₃CN).
-
Prepare a stock solution of the internal standard (e.g., 0.1 M triphenyl phosphate in anhydrous CD₃CN).
-
For phosphoramidite reactions, prepare a stock solution of the activator (e.g., 0.45 M tetrazole in anhydrous CD₃CN).
-
-
NMR Sample Preparation:
-
In a dry NMR tube under an inert atmosphere, add a defined volume of the alcohol stock solution and the internal standard stock solution.
-
Equilibrate the NMR tube to the desired reaction temperature (e.g., 25°C) inside the NMR spectrometer.
-
Acquire a pre-reaction ³¹P NMR spectrum to establish the initial state.
-
-
Initiation of the Reaction and Data Acquisition:
-
Inject a defined volume of the phosphorylating agent (and activator, if required) into the NMR tube.
-
Immediately start acquiring a series of time-resolved ³¹P NMR spectra. The time interval between spectra should be adjusted based on the expected reaction rate (e.g., every 30 seconds for the cyclic phosphate, every 5 minutes for the phosphoramidite).
-
-
Data Processing and Analysis:
-
Process the acquired ³¹P NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting phosphorylating agent and the product phosphate ester relative to the internal standard.
-
Plot the concentration of the starting material versus time and the concentration of the product versus time.
-
From these plots, determine the initial reaction rate and the reaction half-life (t₁/₂).
-
Caption: Simplified comparative reaction pathways for phosphorylation.
-
This compound: The high reactivity stems from the significant ring strain of the five-membered ring. Nucleophilic attack by an alcohol leads to rapid ring-opening and phosphorylation, often without the need for an external activator beyond a simple base to neutralize the released acid.
-
Phosphoramidites: These P(III) reagents require activation by a weak acid, such as tetrazole. The activator protonates the nitrogen atom, creating a highly reactive phosphitylating agent that is then susceptible to nucleophilic attack by the alcohol. The overall reaction rate is often dependent on the rate of this activation step. []
-
H-Phosphonates: The reaction with H-phosphonates typically proceeds via a condensation reaction with the alcohol to form an H-phosphonate diester, which is then oxidized in a separate step to the corresponding phosphate triester. This multi-step process generally results in slower overall reaction kinetics.
Conclusion and Recommendations
This guide provides a kinetic-based comparison of this compound with phosphoramidites and H-phosphonates. The choice of phosphorylating agent should be guided by the specific requirements of the synthesis:
-
For rapid and efficient phosphorylation , particularly of less reactive alcohols, This compound and its derivatives are excellent choices, provided that stringent anhydrous conditions can be maintained.
-
For a balance of reactivity and stability , and for applications in automated synthesis, phosphoramidites remain the gold standard due to their tunable reactivity and well-established protocols.
-
For syntheses where high selectivity and minimization of side reactions are paramount , and longer reaction times are acceptable, H-phosphonates offer a reliable alternative.
By understanding the kinetic profiles and mechanistic underpinnings of these key phosphorylating agents, researchers can better design and optimize their synthetic strategies for the efficient production of important phosphorylated molecules.
References
-
Lirias - KU Leuven. (2025). Catalytic phosphorylation of alcohols for phosphate ester synthesis. Retrieved from [Link]
- Luger, A. L., & Westheimer, F. H. (2002). The Hydrolysis of Phosphinates and Phosphonates: A Review. Accounts of Chemical Research, 35(5), 345–353.
- Lad, C., Williams, N. H., & Wolfenden, R. (2003). The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases. Proceedings of the National Academy of Sciences, 100(10), 5607–5610.
- Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(9), 3626.
- Keglevich, G., Szigetvári, Á., & Kiss, N. Z. (2018).
- Sandahl, A. F., et al. (2021). On-demand synthesis of phosphoramidites.
- Hayakawa, Y., et al. (2001). The mechanism of the phosphoramidite synthesis of polynucleotides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2054-2062.
- Lad, C., Williams, N. H., & Wolfenden, R. (2003). The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases.
- Inoue, H., et al. (2012). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganica Chimica Acta, 381, 14-19.
- Westheimer, F. H., Huang, S., & Covitz, F. (1964). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society, 86(10), 1900–1904.
-
Wikipedia. (2023). Oligonucleotide synthesis. Retrieved from [Link]
- Reddy, B. V. S., et al. (2018). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. ChemistrySelect, 3(42), 11953-11956.
- Jäschke, A., & Engels, J. W. (2011). Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions. PLoS ONE, 6(6), e21239.
- MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(1), 123.
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NMR Solutions. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
